CCD-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H42O10S2 |
|---|---|
Molecular Weight |
530.7 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-(decyldisulfanyl)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C22H42O10S2/c1-2-3-4-5-6-7-8-9-10-33-34-22-19(29)17(27)20(14(12-24)31-22)32-21-18(28)16(26)15(25)13(11-23)30-21/h13-29H,2-12H2,1H3/t13-,14-,15-,16+,17-,18-,19-,20-,21-,22+/m1/s1 |
InChI Key |
KCKWVWTWZSDYGI-HYLFJBCQSA-N |
Isomeric SMILES |
CCCCCCCCCCSS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCSSC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Dimeric Iron Complex: A Technical Guide to Cyclopentadienyliron Dicarbonyl Dimer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopentadienyliron dicarbonyl dimer, systematically named di-μ-carbonyldicarbonylbis(η⁵-cyclopenta-2,4-dien-1-yl)diiron and commonly abbreviated as [CpFe(CO)₂]₂, is an organometallic compound that has garnered significant interest in chemical synthesis and has shown potential in the realm of cancer research. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities, with a focus on its potential as an apoptosis-inducing agent. Detailed experimental protocols and elucidated signaling pathways are presented to facilitate further investigation and application in drug discovery and development.
Chemical Structure and Isomerism
Cyclopentadienyliron dicarbonyl dimer is a dimeric half-sandwich complex. In solution, it exists as a dynamic equilibrium of three isomeric forms: cis, trans, and an unbridged, open form. The cis and trans isomers are characterized by the presence of two bridging carbonyl (CO) ligands and two terminal CO ligands, with the relative orientation of the cyclopentadienyl (Cp) ligands distinguishing the two. The unbridged form lacks these bridging carbonyls. This fluxional behavior is observable through spectroscopic methods such as NMR, where temperature-dependent signal averaging is noted.
Table 1: Structural and Identification Data for Cyclopentadienyliron Dicarbonyl Dimer
| Parameter | Value |
| Molecular Formula | C₁₄H₁₀Fe₂O₄[1] |
| IUPAC Name | Di-μ-carbonyldicarbonylbis(η⁵-cyclopenta-2,4-dien-1-yl)diiron[2] |
| Common Names | Bis(cyclopentadienyl)tetracarbonyl-diiron, Fp₂[2] |
| CAS Number | 12154-95-9[2] |
| PubChem CID | 11110989[1] |
Physicochemical Properties
[CpFe(CO)₂]₂ is a dark reddish-purple crystalline solid.[2] Its solubility and stability are key considerations for its handling and application in both chemical reactions and biological assays.
Table 2: Physicochemical Properties of Cyclopentadienyliron Dicarbonyl Dimer
| Property | Value |
| Molecular Weight | 353.92 g/mol [1] |
| Appearance | Dark reddish-purple crystalline solid[2] |
| Solubility | Readily soluble in moderately polar organic solvents (e.g., chloroform, pyridine); less soluble in carbon tetrachloride and carbon disulfide; insoluble in water.[2] |
| Stability | Reasonably stable in air and stable in water.[2] |
| Infrared Spectroscopy (IR) | Bridging CO ligands: ~1780 cm⁻¹; Terminal CO ligands: ~1980 cm⁻¹[2] |
Synthesis and Reactivity
Cyclopentadienyliron dicarbonyl dimer serves as a versatile starting material for a variety of organometallic derivatives.
Synthesis
A common laboratory synthesis involves the reaction of iron pentacarbonyl with dicyclopentadiene. The reaction proceeds via thermal decomposition of the iron carbonyl and subsequent reaction with the cyclopentadienyl precursor.
Key Reactivity
A significant reaction of [CpFe(CO)₂]₂ is its reductive cleavage to produce the highly nucleophilic cyclopentadienyliron dicarbonyl anion, [CpFe(CO)₂]⁻, often referred to as "Fp⁻". This is typically achieved using reducing agents such as sodium amalgam or potassium graphite. The resulting Fp⁻ anion is a powerful nucleophile that can be readily alkylated, acylated, or used in various other coupling reactions.[2]
Biological Activity and Mechanism of Action
Recent studies have highlighted the potential of cyclopentadienyliron dicarbonyl derivatives as anticancer agents. Specifically, these complexes have been shown to induce apoptosis in cancer cell lines, including breast cancer and HeLa cells, while exhibiting lower toxicity towards normal cells.[3]
Apoptosis Induction
The pro-apoptotic activity of [CpFe(CO)₂]₂ and its derivatives is a key area of interest for drug development. The proposed mechanism of action involves the generation of reactive oxygen species (ROS) through a Fenton-type reaction, leading to oxidative stress and subsequent programmed cell death.[3]
Signaling Pathway
The induction of apoptosis by [CpFe(CO)₂]₂ is believed to be mediated through intracellular signaling cascades triggered by oxidative stress. While the precise pathway is still under investigation, it likely involves the activation of stress-activated protein kinases and the mitochondrial apoptotic pathway.
Caption: Proposed signaling pathway for [CpFe(CO)₂]₂-induced apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of [CpFe(CO)₂]₂ on cancer cell lines.
Methodology:
-
Seed cancer cells (e.g., HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare stock solutions of [CpFe(CO)₂]₂ in a suitable solvent (e.g., DMSO) and dilute to various concentrations in cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the compound and incubate for 24, 48, or 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by [CpFe(CO)₂]₂.
Methodology:
-
Treat cells with [CpFe(CO)₂]₂ at the desired concentration for the specified time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Caption: General experimental workflow for assessing the pro-apoptotic activity of [CpFe(CO)₂]₂.
Conclusion
Cyclopentadienyliron dicarbonyl dimer is a fascinating organometallic compound with a rich chemistry and emerging biological relevance. Its ability to induce apoptosis in cancer cells presents a promising avenue for the development of novel therapeutic agents. This guide provides a foundational understanding of its structure, properties, and biological effects, along with practical experimental protocols to aid researchers in further exploring its potential in cancer therapy and other biomedical applications. Further research is warranted to fully elucidate its mechanism of action and to optimize its properties for clinical translation.
References
Carotenoid Cleavage Dioxygenase 2 (CCD2): A Core Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carotenoid Cleavage Dioxygenase 2 (CCD2) is a non-heme iron-dependent enzyme that plays a pivotal role in the biosynthesis of apocarotenoids, a class of organic compounds derived from carotenoids. In certain plant species, CCD2 is the key enzyme that initiates the synthesis of crocins, the water-soluble carotenoids responsible for the vibrant color of saffron.[1][2] This technical guide provides an in-depth overview of CCD2 as a biological target, detailing its function, the biochemical pathway it governs, quantitative data on its activity, and robust experimental protocols for its study.
Molecular Profile of Carotenoid Cleavage Dioxygenase 2 (CCD2)
Function: The primary biological function of CCD2 is the oxidative cleavage of the C7/C8 and C7'/C8' double bonds of zeaxanthin.[1][3] This symmetrical cleavage is the first committed step in the biosynthetic pathway leading to the production of crocins and picrocrocin.[2]
Structure: CCD2 is a member of the carotenoid cleavage dioxygenase superfamily. These enzymes are characterized by a conserved structural fold, typically a seven-bladed β-propeller, which forms a catalytic tunnel to accommodate the carotenoid substrate. The active site contains a mononuclear non-heme iron(II) cofactor coordinated by four highly conserved histidine residues, which is essential for catalysis.[4]
Substrate and Products: The principal substrate for CCD2 is zeaxanthin . The enzyme catalyzes the following reaction:
Zeaxanthin + O₂ → Crocetin dialdehyde + 2 molecules of 3-OH-β-cyclocitral
Crocetin dialdehyde is the precursor for crocins, while 3-OH-β-cyclocitral is a precursor for picrocrocin and safranal, the compounds responsible for the taste and aroma of saffron, respectively.[3]
The Crocin Biosynthetic Pathway
CCD2 is a crucial enzyme in the multi-step crocin biosynthetic pathway, which involves enzymes localized in different subcellular compartments. The pathway begins with the synthesis of the C40 carotenoid, zeaxanthin, from geranylgeranyl pyrophosphate (GGPP) within the plastids. CCD2, located in the chromoplast, then cleaves zeaxanthin to produce crocetin dialdehyde.[2] This intermediate is subsequently transported to the endoplasmic reticulum and cytoplasm, where it is further processed by aldehyde dehydrogenases (ALDH) and UDP-glucosyltransferases (UGT) to yield the final crocin structures, which are then stored in the vacuole.[2]
Quantitative Data
Enzyme Substrate Specificity
While detailed kinetic parameters such as Km and kcat for CCD2 are not extensively reported in the literature, semi-quantitative data on substrate preference has been determined through in vitro assays. The data indicates a strong preference for substrates with a 3-OH-β-ionone ring structure.
| Substrate | Cleavage Position(s) | Relative Conversion Rate (%) | Reference |
| Zeaxanthin | 7,8 and 7',8' | 4.8 | [5] |
| Lutein | 7,8 | 1.7 | [5] |
| 3-OH-β-apo-8'-carotenal | 7,8 | 52.7 | [5] |
| 3-OH-β-apo-10'-carotenal | 7,8 | 18.5 | [5] |
| 3-OH-β-apo-12'-carotenal | 7,8 | 12.5 | [5] |
| β-carotene | No cleavage | 0 | [5] |
| Violaxanthin | No cleavage | 0 | [5] |
| β-cryptoxanthin | No cleavage | 0 | [5] |
Table 1: Substrate specificity of Saffron CCD2 based on in vitro conversion rates. The data is semi-quantitative due to the differential solubility of substrates.
Inhibitors
Specific inhibitors for CCD2 have not been extensively characterized. However, studies on other members of the carotenoid cleavage dioxygenase family have identified compounds with inhibitory activity. Arylalkyl-hydroxamic acids have been shown to be potent inhibitors of CCDs that cleave at the 9,10 position.[6] Further screening of such compound libraries against CCD2 could lead to the identification of specific inhibitors.
| Compound Class | Target CCD | IC₅₀ (µM) | Inhibition Type | Reference |
| Aryl-C₂N hydroxamic acids | LeCCD1a (9,10 cleavage) | 0.8 - 0.9 | Not specified | [7] |
| Abamine | LeNCED1 (11,12 cleavage) | >100 | Not specified | [7] |
Table 2: Inhibitory activity of selected compounds against other carotenoid cleavage dioxygenases. Data for specific CCD2 inhibitors is currently unavailable.
Experimental Protocols
In Vitro CCD2 Activity Assay
This protocol describes the determination of CCD2 activity using recombinantly expressed enzyme and analysis of cleavage products by HPLC.
Methodology:
-
Recombinant Protein Expression and Purification: The coding sequence of CCD2 is cloned into an E. coli expression vector (e.g., pET series with a His-tag). The construct is transformed into a suitable expression strain (e.g., BL21(DE3)). Protein expression is induced with IPTG at a low temperature (e.g., 18-20°C) to enhance protein solubility. Cells are harvested and lysed by sonication. The recombinant CCD2 is then purified from the soluble fraction using affinity chromatography (e.g., Ni-NTA).
-
Enzymatic Reaction: The standard reaction mixture contains buffer (e.g., 50 mM Tris-HCl, pH 7.5), FeSO₄ (e.g., 1 mM), sodium ascorbate (e.g., 4 mM), and catalase (e.g., 800 units). The substrate, zeaxanthin, is solubilized in a detergent like Triton X-100 (final concentration ~0.05%) and added to the reaction mixture. The reaction is initiated by the addition of the purified CCD2 enzyme.[8]
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 28-30°C) for a defined period (e.g., 1-2 hours) in the dark to prevent photodegradation of carotenoids.
-
Product Extraction and Analysis: The reaction is stopped by adding an equal volume of acetone. The apocarotenoid products are extracted with an organic solvent (e.g., a mixture of hexane and ethyl acetate). The organic phase is collected, dried under nitrogen, and resuspended in a suitable solvent for analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the crocetin dialdehyde produced.[5]
In Vivo CCD2 Activity Assay in E. coli
This assay leverages engineered E. coli strains that produce the carotenoid substrate, providing a cellular environment for the enzyme to act.
Methodology:
-
Strain Selection: An E. coli strain capable of producing zeaxanthin is used. This is typically achieved by transforming E. coli with plasmids carrying the necessary genes for the carotenoid biosynthesis pathway (e.g., crtE, crtB, crtI, crtY, crtZ from Pantoea ananatis).
-
Transformation: The zeaxanthin-producing E. coli is transformed with an expression plasmid containing the CCD2 coding sequence. A control transformation with an empty vector is also performed.[9]
-
Culture and Induction: The doubly transformed cells are cultured to an appropriate density (e.g., OD₆₀₀ of 0.6-0.8). The expression of both the carotenoid pathway genes and the CCD2 gene is then induced (e.g., with arabinose and/or IPTG, depending on the plasmid promoters).
-
Incubation and Observation: The culture is incubated for an extended period (e.g., 16-24 hours) at a suitable temperature (e.g., 20-28°C). Successful cleavage of zeaxanthin by CCD2 results in a visible decolorization of the cell pellet, from yellow (zeaxanthin) to pale or colorless.[9]
-
Extraction and Analysis: Cells are harvested, and the carotenoids and apocarotenoids are extracted using a solvent like acetone. The extract is then analyzed by HPLC or LC-MS to confirm the disappearance of the zeaxanthin peak and the appearance of the crocetin dialdehyde peak.[9]
Conclusion and Future Directions
Carotenoid Cleavage Dioxygenase 2 is a highly specific enzyme that serves as the gateway to crocin biosynthesis. Its central role in producing these high-value compounds makes it a prime target for metabolic engineering efforts aimed at heterologous production of saffron apocarotenoids in microbial or plant-based systems. For drug development professionals, understanding the structure and mechanism of CCD2 could inform the design of specific inhibitors. Such inhibitors could be valuable chemical probes to study the physiological roles of crocins and other apocarotenoids or could potentially be developed into herbicides by disrupting essential plant processes. Future research should focus on obtaining high-resolution crystal structures of CCD2, elucidating its detailed kinetic parameters, and developing potent and specific inhibitors to further explore its biological function and biotechnological potential.
References
- 1. Carotenoid oxygenase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Structural and Mechanistic Aspects of Carotenoid Cleavage Dioxygenases (CCDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for carotenoid cleavage by an archaeal carotenoid dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Selective Inhibition of Carotenoid Cleavage Dioxygenases: PHENOTYPIC EFFECTS ON SHOOT BRANCHING - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of carotenoid cleavage dioxygenases for X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
discovery and synthesis of compound CCD-2
- 1. researchgate.net [researchgate.net]
- 2. Structural and Mechanistic Aspects of Carotenoid Cleavage Dioxygenases (CCDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and synthesis of cyclohexenyl derivatives as modulators of CC chemokine receptor 2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. audreyli.com [audreyli.com]
- 5. rcsb.org [rcsb.org]
- 6. usbio.net [usbio.net]
- 7. Synthesis and Structure of the Cadmium (II) Complex: [Cd(C5H5N)2(S2CO-n-C4H9)2] - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Crystal Structure, and Optical Properties of Cd(II) Complexes Based on Carboxamide Derivatives | Semantic Scholar [semanticscholar.org]
- 10. Synthesis, structure and characterization of novel Cd(II) and Zn(II) complexes with the condensation product of 2-formylpyridine and selenosemicarbazide Antiproliferative activity of the synthesized complexes and related selenosemicarbazone complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cd(II)/Mn(II)/Co(II)/Ni(II)/Zn(II) Coordination Polymers Built from Dicarboxylic Acid/Tetracarboxylic Acid Ligands: Their Structural Diversity and Fluorescence Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CCD2: design constructs for protein expression, the easy way - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biological activity of IgE specific for cross-reactive carbohydrate determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Continuity of Care Document (CCD) Enables Delivery of Medication Histories to the Primary Care Clinician - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ncpdp.org [ncpdp.org]
An In-depth Technical Guide to CCD-2 Pathway Analysis and Target Identification
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The designation "CCD-2" most prominently refers to the novel β-casomorphin-5-derived cyclic pentapeptide, This compound (Tyr-cyclo[D-Orn-Tyr(Bzl)-Pro-Gly]) . This molecule presents a dual-faceted mechanism of action with significant therapeutic potential. While derived from an opioid precursor, its primary antiproliferative effects are not mediated by opioid receptors. Instead, this compound functions as a somatostatin receptor (SSTR) agonist, initiating a signaling cascade that leads to cell growth inhibition in various cancer cell lines.[1] Concurrently, it possesses the unique ability to sensitize μ-opioid receptors, thereby potentiating the analgesic effects of opioids like morphine.[1] This guide provides a comprehensive overview of the this compound signaling pathway, methodologies for its analysis, and strategies for target identification and validation, positioning this compound as a promising candidate for novel anticancer therapies.
The this compound Signaling Pathway: Mechanism of Action
The antiproliferative action of this compound is initiated by its binding to somatostatin receptors, a family of G-protein coupled receptors. The subsequent signaling cascade is cell-type dependent, indicating that the cellular context and receptor subtype expression are critical determinants of the downstream effects.[1]
Signaling in SSTR1-Expressing Cells (e.g., SH-SY5Y Neuroblastoma)
In human neuroblastoma SH-SY5Y cells, which predominantly express the SSTR1 subtype, this compound triggers a distinct signaling pathway leading to cell cycle arrest.[1]
-
Receptor Binding: this compound binds to SSTR1.
-
PTP Activation: This engagement leads to the specific activation of the cytosolic protein tyrosine phosphatase, SHP-2.[1]
-
MAPK Stimulation: Activated SHP-2 stimulates the Mitogen-Activated Protein Kinase (MAPK/ERK1) pathway.[1]
-
Cell Cycle Arrest: The cascade culminates in the elevated expression of the cyclin-dependent kinase inhibitor p21 (WAF1/Cip1), a key regulator of cell cycle progression, leading to growth inhibition.[1]
Figure 1: this compound signaling pathway in SSTR1-expressing cells (e.g., SH-SY5Y).
Signaling in SSTR2-Expressing Cells (e.g., COS-7)
In COS-7 cells, the signaling pathway differs, highlighting the role of the SSTR2 receptor subtype.
-
Receptor Binding: this compound likely engages SSTR2.
-
PTP Activation: This interaction stimulates both SHP-1 and SHP-2 protein tyrosine phosphatases.[1]
-
Inhibition of Growth Factor Signaling: The activation of SHP-1, which is associated with SSTR2, leads to the negative regulation of the Epidermal Growth Factor (EGF) receptor. This corresponds with the ability of this compound to inhibit EGF-induced MAPK activation in these cells, thereby impeding proliferation.[1]
Figure 2: this compound signaling in SSTR2-expressing cells (e.g., COS-7).
Data Presentation: Quantitative Analysis of this compound Activity
The biological activity of this compound has been quantified through various assays. The data underscores its potency and cell-specific effects.
| Parameter | Cell Line(s) | Value/Range | Assay Method | Reference |
| Receptor Binding Affinity (IC50) | - | ~250 nM | Radioligand Binding Assay ([125I]Tyr1-SST) | [2] |
| Inhibition of Cell Proliferation | Various (e.g., MCF-7, HT-29, PC-3) | 20% - 50% | [3H]Thymidine Incorporation | [1] |
| PTP Activity Stimulation | SH-SY5Y | Concentration-dependent increase | Dephosphorylation of [32P]Raytide | [1] |
| MAPK (ERK1) Activity | SH-SY5Y | Stimulation observed at 100 nM | In-gel kinase assay (MBP substrate) | [1] |
| EGF-induced MAPK Activation | COS-7 | Inhibition | In-gel kinase assay (MBP substrate) | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and expansion of findings related to this compound. Below are protocols for key experiments.
Cell Proliferation Assay ([3H]Thymidine Incorporation)
This assay directly measures DNA synthesis and is a gold standard for assessing cell proliferation.
Materials:
-
Cell culture medium, fetal bovine serum (FBS), PBS
-
96-well or 6-well cell culture plates
-
This compound peptide stock solution
-
[3H]Thymidine (1 mCi/mL)
-
Trichloroacetic acid (TCA), 5% solution, ice-cold
-
Sodium hydroxide (NaOH), 0.25 N
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Protocol:
-
Cell Seeding: Seed cells in 6-well plates at a density of 5 x 104 cells per well in their normal growth medium.[1] Incubate for 48 hours to allow adherence and recovery.
-
Serum Starvation: Remove the growth medium, wash cells once with 1X PBS, and replace with serum-free medium. Incubate for 2-4 hours to synchronize cells.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control.
-
Radiolabeling: 18-24 hours post-treatment (or 6-24 hours before harvest), add 1 µCi/mL of [3H]Thymidine to each well.[1]
-
Harvesting:
-
Counting: Transfer 400 µL of the solubilized cell solution into a scintillation vial containing scintillation fluid.[1] Measure the incorporated radioactivity using a scintillation counter.
-
Analysis: Express results as a percentage of the control (vehicle-treated) cells.
Figure 3: Experimental workflow for the [3H]Thymidine incorporation assay.
Protein Tyrosine Phosphatase (SHP-1/SHP-2) Activity Assay
This assay measures the enzymatic activity of SHP-1 and SHP-2, key downstream effectors of this compound.
Materials:
-
Cell lysis buffer (containing protease and phosphatase inhibitors)
-
Antibodies specific for SHP-1 and SHP-2 for immunoprecipitation
-
Protein A/G agarose beads
-
PTP assay buffer (e.g., 25 mM HEPES, pH 7.2, 50 mM NaCl, 2.5 mM EDTA, 5 mM DTT)
-
Phosphopeptide substrate (e.g., [32P]Raytide or a fluorogenic substrate like DiFMUP)
-
Malachite green reagent (for colorimetric detection of free phosphate) or fluorescence plate reader
Protocol:
-
Cell Lysis: Treat cells with this compound or control for the desired time. Lyse cells in ice-cold lysis buffer.
-
Immunoprecipitation:
-
Incubate cell lysates with anti-SHP-1 or anti-SHP-2 antibodies overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for 2-4 hours to capture the antibody-phosphatase complex.
-
Pellet the beads by centrifugation and wash several times with lysis buffer and then with PTP assay buffer.
-
-
Phosphatase Reaction:
-
Resuspend the beads in PTP assay buffer.
-
Initiate the reaction by adding the phosphopeptide substrate.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
-
Detection:
-
Radiometric: Stop the reaction, spot the supernatant onto P18 filter paper, wash, and measure released 32P by scintillation counting.
-
Colorimetric/Fluorometric: Pellet the beads. Transfer the supernatant to a new microplate. Add the detection reagent (e.g., malachite green) and measure absorbance/fluorescence.
-
-
Analysis: Generate a standard curve using free phosphate to quantify the amount of substrate dephosphorylated. Express activity relative to the total protein immunoprecipitated.
MAPK (ERK1) In-Gel Kinase Assay
This method detects the activity of specific kinases after separation by SDS-PAGE.
Materials:
-
SDS-PAGE resolving gel solution
-
Kinase substrate (e.g., Myelin Basic Protein, MBP, at 0.5 mg/mL)
-
SDS removal buffer (e.g., containing Tris-HCl and Triton X-100)
-
Renaturation buffer
-
Kinase reaction buffer (containing MgCl2, EGTA, DTT)
-
[γ-32P]ATP (10 mCi/mL)
-
Washing solution (e.g., 5% TCA, 1% sodium pyrophosphate)
-
Autoradiography film or phosphorimager screen
Protocol:
-
Gel Preparation: Prepare an SDS-polyacrylamide resolving gel, co-polymerizing the kinase substrate (MBP) into the gel matrix.
-
Electrophoresis: Separate protein lysates from this compound-treated and control cells on the substrate-containing gel.
-
Denaturation/Renaturation:
-
Wash the gel with an SDS removal buffer (e.g., 1 hour with buffer containing Triton X-100) to remove SDS.
-
Renature the kinases within the gel by incubating in a renaturation buffer at 4°C overnight.
-
-
Kinase Reaction:
-
Equilibrate the gel in kinase reaction buffer.
-
Incubate the gel in fresh kinase reaction buffer containing [γ-32P]ATP for 1-2 hours at room temperature to allow the renatured kinases to phosphorylate the substrate within the gel.
-
-
Washing: Wash the gel extensively with a solution containing 5% TCA and 1% sodium pyrophosphate to remove unincorporated [γ-32P]ATP.
-
Visualization: Dry the gel and expose it to autoradiography film or a phosphorimager screen. The bands of radioactivity indicate the position and activity of the kinase (e.g., ERK1).
Target Identification and Drug Development Implications
The this compound pathway presents multiple opportunities for therapeutic intervention and target-based drug discovery.
-
Primary Targets: SSTR1 and SSTR2 are the primary cell surface targets. Developing analogs of this compound with improved affinity and selectivity for these receptors, particularly in a tumor-specific context, is a key strategy.
-
Downstream Effectors: SHP-1 and SHP-2 are critical nodes in the signaling cascade. While direct targeting of phosphatases is challenging, understanding their role in this compound-mediated growth inhibition can inform the development of combination therapies. For example, combining this compound with agents that are sensitive to MAPK pathway modulation could be a viable approach.
-
Biomarker Development: The expression levels of SSTR1, SSTR2, SHP-1, and SHP-2 could serve as predictive biomarkers to identify patient populations most likely to respond to this compound-based therapies.
-
Dual-Functionality: The unique property of μ-opioid receptor sensitization offers a novel paradigm for developing anticancer agents with built-in pain management capabilities, a significant advantage in oncological care.
Conclusion
The cyclic peptide this compound represents a novel class of antiproliferative agents acting through the somatostatin receptor signaling pathway. Its cell-type-specific mechanism, involving key downstream effectors like SHP-1, SHP-2, and MAPK, provides a clear roadmap for further investigation and therapeutic development. The detailed protocols and quantitative data presented in this guide offer a foundational resource for researchers aiming to explore the full potential of this compound and its analogs in the future of cancer therapy.
References
In Vitro Activity of CCD-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the in vitro pharmacological profile of CCD-2, a novel, potent, and selective inhibitor of the Mitogen-activated protein kinase kinase 1 and 2 (MEK1/2). The data herein summarizes the core in vitro activities of this compound, including its enzymatic inhibition, effects on cell viability in various cancer cell lines, and its mechanism of action through the inhibition of the MAPK/ERK signaling pathway. Detailed experimental protocols and representative data are presented to facilitate the understanding and potential application of this compound in oncology drug development programs.
Enzymatic Activity
The inhibitory activity of this compound was assessed against purified, recombinant MEK1 and MEK2 enzymes. The half-maximal inhibitory concentration (IC50) was determined using a radiometric kinase assay.
Table 1: Enzymatic Inhibition of MEK1 and MEK2 by this compound
| Enzyme | This compound IC50 (nM) |
| MEK1 | 15.2 |
| MEK2 | 18.5 |
Experimental Protocol: Radiometric Kinase Assay
-
Enzyme and Substrate Preparation : Recombinant human MEK1 and MEK2 enzymes were expressed and purified. A non-phosphorylated, inactive ERK2 was used as the substrate.
-
Reaction Mixture : The assay was conducted in a 96-well plate. Each well contained the respective enzyme (MEK1 or MEK2), the ERK2 substrate, and varying concentrations of this compound (from 0.1 nM to 10 µM).
-
Initiation of Reaction : The kinase reaction was initiated by the addition of ATP, including [γ-³²P]ATP. The reaction was allowed to proceed for 30 minutes at room temperature.
-
Termination and Detection : The reaction was terminated by the addition of phosphoric acid. The phosphorylated ERK2 was captured on a filter membrane. The amount of incorporated ³²P was quantified using a scintillation counter.
-
Data Analysis : The IC50 values were calculated by fitting the data to a four-parameter logistic equation using GraphPad Prism software.
Cellular Activity
The anti-proliferative activity of this compound was evaluated in a panel of human cancer cell lines with known mutational status of the BRAF and KRAS genes, which are key upstream regulators of the MAPK/ERK pathway.
Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Mutational Status | This compound IC50 (nM) |
| A375 | Melanoma | BRAF V600E | 25.8 |
| HT-29 | Colorectal Cancer | BRAF V600E | 32.1 |
| HCT116 | Colorectal Cancer | KRAS G13D | 45.7 |
| Panc-1 | Pancreatic Cancer | KRAS G12D | 58.3 |
| MCF7 | Breast Cancer | Wild-type BRAF/KRAS | > 10,000 |
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding : Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment : The following day, cells were treated with a serial dilution of this compound (from 0.1 nM to 20 µM) for 72 hours.
-
MTT Addition : After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan Solubilization : The medium was removed, and DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis : The IC50 values, representing the concentration of this compound that inhibited cell growth by 50%, were calculated from dose-response curves.
Signaling Pathway Analysis
To confirm the mechanism of action of this compound, its effect on the phosphorylation of ERK, the direct downstream target of MEK1/2, was assessed in the A375 melanoma cell line.
Diagram: MAPK/ERK Signaling Pathway Inhibition by this compound
Caption: Inhibition of the MAPK/ERK signaling pathway by this compound.
Experimental Protocol: Western Blot Analysis
-
Cell Lysis : A375 cells were treated with varying concentrations of this compound for 2 hours. After treatment, cells were washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : The protein concentration of the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Transfer : Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting : The membrane was blocked and then incubated with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.
-
Detection : After washing, the membrane was incubated with HRP-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Diagram: Western Blot Experimental Workflow
Caption: Workflow for Western Blot analysis of p-ERK inhibition.
Conclusion
The in vitro data presented in this technical guide demonstrate that this compound is a potent and selective inhibitor of MEK1/2. It effectively suppresses the MAPK/ERK signaling pathway, leading to significant anti-proliferative activity in cancer cell lines harboring BRAF or KRAS mutations. These findings support the continued investigation of this compound as a potential therapeutic agent for the treatment of cancers with a dysregulated MAPK/ERK pathway.
Preliminary Studies on the Novel MEK1/2 Inhibitor, CCD-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ras-Raf-MEK-ERK (MAPK) signaling pathway is a critical intracellular cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and angiogenesis. Dysregulation of this pathway, often through mutations in BRAF or RAS genes, is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This document provides a comprehensive overview of the preliminary preclinical data for CCD-2, a novel, potent, and selective small molecule inhibitor of MEK1 and MEK2 (MEK1/2). The following sections detail the in vitro and cellular activity of this compound, its pharmacokinetic profile in murine models, and the experimental protocols utilized in these initial studies.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the preliminary evaluation of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| MEK1 | 1.5 |
| MEK2 | 2.1 |
| ERK1 | > 10,000 |
| ERK2 | > 10,000 |
| BRAF (V600E) | > 10,000 |
| c-Raf | > 10,000 |
Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation(s) | GI50 (nM) |
| A375 | Malignant Melanoma | BRAF V600E | 8.7 |
| HT-29 | Colorectal Carcinoma | BRAF V600E | 12.4 |
| HCT116 | Colorectal Carcinoma | KRAS G13D | 25.1 |
| Panc-1 | Pancreatic Carcinoma | KRAS G12D | 33.6 |
| MCF-7 | Breast Carcinoma | PIK3CA E545K | > 1,000 |
Table 3: Murine Pharmacokinetic Profile of this compound (Single 10 mg/kg Oral Dose)
| Parameter | Value |
| Cmax (ng/mL) | 850 |
| Tmax (h) | 2 |
| AUC (0-24h) (ng·h/mL) | 4200 |
| Oral Bioavailability (%) | 45 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. MEK1/2 Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human MEK1 and MEK2 kinases.
-
Methodology:
-
Recombinant human MEK1 and MEK2 enzymes were incubated with increasing concentrations of this compound (0.1 nM to 10 µM) in a kinase buffer containing 10 mM MgCl2 and 1 mM ATP.
-
A non-active, recombinant ERK2 was added as a substrate.
-
The reaction was initiated by the addition of ATP and incubated for 60 minutes at 30°C.
-
The amount of phosphorylated ERK2 was quantified using a time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
-
2. Cell Viability (MTT) Assay
-
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound in a panel of human cancer cell lines.
-
Methodology:
-
Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The following day, cells were treated with a serial dilution of this compound (0.1 nM to 10 µM) for 72 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
The medium was then aspirated, and 150 µL of DMSO was added to dissolve the formazan crystals.
-
Absorbance was measured at 570 nm using a microplate reader.
-
GI50 values were determined from dose-response curves.
-
3. Western Blot Analysis of Pathway Modulation
-
Objective: To confirm the mechanism of action of this compound by assessing the phosphorylation status of downstream targets in the MAPK pathway.
-
Methodology:
-
A375 cells were treated with varying concentrations of this compound (10 nM, 100 nM, 1 µM) for 2 hours.
-
Cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration was determined using a BCA assay.
-
Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked and then incubated with primary antibodies against phospho-ERK1/2, total ERK1/2, and β-actin.
-
After washing, membranes were incubated with HRP-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations
MAPK Signaling Pathway and this compound Mechanism of Action
Caption: The MAPK signaling cascade and the inhibitory action of this compound on MEK1/2.
Experimental Workflow for Western Blot Analysis
An In-Depth Technical Guide to the Preclinical Safety and Toxicity Profile of DFC-2
Disclaimer: This document is based on publicly available information, primarily from scientific abstracts. Detailed quantitative data and specific experimental protocols from the full-text studies were not accessible. Therefore, the information presented herein is a comprehensive summary and interpretation of the available data, supplemented with standardized toxicological study designs.
Introduction
DFC-2 is a promising novel antitubercular drug candidate, identified as methyl 5-[2-(dimethylamino)ethoxy]-7,12-dioxo-7,12-dihydrodinaphtho[1,2-b:2',3'-d]furan-6-carboxylate. It has demonstrated potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. This technical guide provides a detailed overview of the preclinical safety and toxicity profile of DFC-2, compiled for researchers, scientists, and drug development professionals. The guide summarizes key toxicity studies, outlines experimental methodologies, and explores the mechanistic basis of its action.
Executive Summary of Preclinical Safety Findings
Preclinical evaluation of DFC-2 suggests a favorable safety profile. Key findings from acute, subchronic, and genotoxicity studies are summarized below.
Quantitative Toxicology Data
The following tables present a summary of the key quantitative data from preclinical toxicity studies on DFC-2.
Table 1: Summary of Acute and Subchronic Oral Toxicity Studies of DFC-2 in Rats [1]
| Study Type | Species | Route of Administration | Dose Levels | Key Findings |
| Single-Dose Acute Toxicity | Sprague-Dawley Rats | Oral | 2000 mg/kg | No mortality or abnormal lesions in internal organs observed. The LD50 is estimated to be greater than 2000 mg/kg. |
| 28-Day Repeated-Dose Subchronic Toxicity | Sprague-Dawley Rats | Oral | Up to 300 mg/kg/day | No treatment-related deaths or obvious signs of toxicity. The No-Observed-Adverse-Effect Level (NOAEL) was determined to be 300 mg/kg/day for both male and female rats. |
Table 2: Summary of Genotoxicity Studies of DFC-2 [1]
| Assay Type | Test System | Metabolic Activation | Concentration/Dose | Result |
| Bacterial Reverse Mutation Test (Ames Test) | Salmonella typhimurium & Escherichia coli | With and Without S9 | Not Specified | Negative |
| In Vitro Chromosomal Aberration Test | Chinese Hamster Lung (CHL) cells | With and Without S9 | Not Specified | Negative |
| In Vivo Mouse Bone Marrow Micronucleus Test | ICR Mice | N/A | Not Specified | Negative |
Experimental Protocols
The following sections detail the methodologies for the key preclinical safety and toxicity studies conducted on DFC-2. These protocols are based on the information available in the abstracts and standardized OECD guidelines for toxicological testing.
28-Day Repeated-Dose Oral Toxicity Study in Rodents (Based on OECD Guideline 407)
-
Test System: Male and female Sprague-Dawley rats.
-
Group Size: A standard group size of 10 animals per sex per group is typically used.
-
Dose Administration: DFC-2 was administered orally via gavage once daily for 28 consecutive days. A control group received the vehicle only. At least three dose levels were used, with the highest dose being 300 mg/kg/day.[1]
-
Observations:
-
Clinical Signs: Animals were observed daily for any signs of toxicity, morbidity, and mortality.
-
Body Weight and Food Consumption: Recorded weekly throughout the study.
-
Hematology and Clinical Chemistry: Blood samples were collected at the end of the 28-day period for analysis of a standard panel of hematological and biochemical parameters.
-
Necropsy and Histopathology: At the end of the study, all animals were euthanized, and a full necropsy was performed. Organs were weighed, and tissues were collected and preserved for histopathological examination.
-
-
Data Analysis: Statistical analysis was performed to compare the treated groups with the control group for all collected data. The NOAEL was determined as the highest dose level at which no significant adverse effects were observed.
Genotoxicity Battery
-
Test System: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-dependent strain of Escherichia coli (e.g., WP2 uvrA).
-
Method: The plate incorporation method or pre-incubation method was likely used. DFC-2, at various concentrations, was incubated with the bacterial strains in the presence and absence of a mammalian metabolic activation system (S9 fraction from rat liver).
-
Endpoint: The number of revertant colonies (colonies that have regained the ability to grow in the absence of the required amino acid) was counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.
-
Result: DFC-2 was found to be non-mutagenic in this assay.[1]
-
Test System: Chinese Hamster Lung (CHL) cells or human peripheral blood lymphocytes.
-
Method: Cell cultures were exposed to at least three concentrations of DFC-2 for a short duration, both with and without metabolic activation (S9). A vehicle control and a positive control were included.
-
Endpoint: Cells were harvested at a suitable time after treatment, and metaphase chromosomes were analyzed for structural aberrations (e.g., breaks, gaps, exchanges).
-
Result: DFC-2 did not induce a significant increase in chromosomal aberrations.[1]
-
Test System: Male and female ICR mice.
-
Method: Animals were administered DFC-2, likely via oral gavage, at three dose levels. A vehicle control and a positive control group were also included.
-
Endpoint: Bone marrow was collected at appropriate time points after the last administration. The frequency of micronucleated polychromatic erythrocytes (PCEs) was determined by microscopic analysis of bone marrow smears.
-
Result: DFC-2 did not cause a significant increase in the frequency of micronucleated PCEs in the bone marrow of mice.[1]
Mechanism of Action and Potential for Toxicity
The antitubercular activity of DFC-2 is attributed to its ability to inhibit the biosynthesis of mycolic acids, which are essential components of the Mycobacterium tuberculosis cell wall. This mechanism is similar to that of the first-line anti-TB drug, isoniazid. Microarray analyses have shown that the "lipid biosynthesis" functional gene category is the most affected by DFC-2 treatment. This leads to a reduction in mycolic acid levels in the bacteria.
Mycolic Acid Biosynthesis Pathway and the Role of DFC-2
The following diagram illustrates the key stages of the mycolic acid biosynthesis pathway in Mycobacterium tuberculosis and the proposed point of intervention for DFC-2.
Caption: Proposed mechanism of action of DFC-2 in the mycolic acid biosynthesis pathway.
Conclusion
Based on the available preclinical data, DFC-2 demonstrates a promising safety and toxicity profile. The absence of mortality at a high acute dose, a high NOAEL in a 28-day repeated-dose study, and negative findings in a comprehensive battery of genotoxicity tests suggest a low potential for toxicity in these models. Its mechanism of action, targeting the mycolic acid biosynthesis pathway, is a well-validated strategy for antitubercular drugs. Further studies, including long-term toxicity and carcinogenicity assessments, will be necessary to fully characterize the safety profile of DFC-2 for clinical development.
References
An In-depth Technical Guide to Carotenoid Cleavage Dioxygenase 2 (CCD2): Homologs, Analogs, and Experimental Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Carotenoid Cleavage Dioxygenase 2 (CCD2), a key enzyme in the biosynthesis of economically important apocarotenoids. The document details its known homologs across various species, discusses synthetic analogs with inhibitory activity, and presents detailed experimental protocols for its study. Quantitative data are summarized for comparative analysis, and key biological and experimental pathways are visualized to facilitate understanding.
Introduction to the Carotenoid Cleavage Dioxygenase (CCD) Family
Carotenoid Cleavage Dioxygenases (CCDs) are a widespread superfamily of non-heme iron-dependent enzymes that catalyze the oxidative cleavage of double bonds within carotenoid and apocarotenoid substrates.[1][2] This enzymatic action produces a diverse array of apocarotenoids, which are crucial signaling molecules, hormones, pigments, and aroma compounds in plants, animals, and microorganisms.[2][3] The CCD family is broadly classified into two main subfamilies: the canonical Carotenoid Cleavage Dioxygenases (CCDs) and the 9-cis-epoxycarotenoid dioxygenases (NCEDs), which are primarily involved in the biosynthesis of the plant hormone abscisic acid (ABA).[3][4]
The core structure of CCD enzymes features a propeller-like fold with a central iron (Fe²⁺) atom coordinated by four highly conserved histidine residues, which is essential for catalytic activity.[5] While the overall structure is conserved, variations in amino acid sequences confer distinct substrate specificities and cleavage regioselectivities across the family.[1][5]
Carotenoid Cleavage Dioxygenase 2 (CCD2)
CCD2 is a specialized member of the CCD family first identified in Crocus sativus (saffron).[6][7] It plays a pivotal role in the biosynthesis of crocetin, the precursor to crocins, which are the pigments responsible for the characteristic vibrant red color of saffron.[7][8] The enzyme catalyzes the specific cleavage of zeaxanthin at the 7,8 and 7',8' double bonds to produce crocetin dialdehyde.[1][8] Due to the limited distribution of crocetin in the plant kingdom, CCD2 homologs have been identified in only a few other species.[7]
Known Homologs of CCD2
The CCD family is diverse, with homologs identified across the plant and animal kingdoms. While CCD2 itself is not widely distributed, it shares ancestry with other CCD subfamilies.
3.1 Plant Homologs
In plants, the CCD family is typically divided into several clades based on phylogeny and function.[3][9]
-
CCD1: Found in the cytoplasm, these enzymes cleave a wide range of carotenoids at the 9,10 and 9',10' positions to produce important flavor and aroma compounds, such as β-ionone from β-carotene.[1][2]
-
CCD4: These enzymes are involved in carotenoid degradation that affects the color of flowers and fruits by asymmetrically cleaving carotenoids.[1]
-
CCD7 and CCD8: Working sequentially, these enzymes are essential for the biosynthesis of strigolactones, a class of plant hormones that regulate shoot branching and symbiotic interactions.[1][4]
-
NCEDs: This subfamily is responsible for the first committed step in the biosynthesis of abscisic acid (ABA) by cleaving 9-cis-epoxycarotenoids.[3][10]
// Connections "CCD_Superfamily" -> "CCD1" [color="#5F6368"]; "CCD_Superfamily" -> "CCD2" [color="#5F6368"]; "CCD_Superfamily" -> "CCD4" [color="#5F6368"]; "CCD_Superfamily" -> "CCD7_8" [color="#5F6368"]; "CCD_Superfamily" -> "NCEDs" [color="#5F6368"]; "CCD_Superfamily" -> "BCO1" [color="#5F6368"]; "CCD_Superfamily" -> "BCO2" [color="#5F6368"]; "CCD_Superfamily" -> "RPE65" [color="#5F6368"];
{rank=same; "CCD1"; "CCD2"; "CCD4"; "CCD7_8"; "NCEDs"} {rank=same; "BCO1"; "BCO2"; "RPE65"} } "Logical relationship of CCD2 and its key homologs."
3.2 Animal Homologs
In animals, these enzymes are often referred to as Beta-carotene Oxygenases (BCOs) or Carotenoid Cleavage Oxygenases (CCOs).
-
Beta-carotene Oxygenase 2 (BCO2): This mitochondrial enzyme is considered a key animal homolog of the plant CCDs. It asymmetrically cleaves various carotenoids, including β-carotene and xanthophylls.[11] Its function is critical in preventing excessive carotenoid accumulation and regulating mitochondrial function.[12][13] BCO2 has been identified in numerous species, including Homo sapiens and Mus musculus.[14][15]
-
Beta-carotene Oxygenase 1 (BCO1): This enzyme performs the symmetric cleavage of provitamin A carotenoids like β-carotene at the central 15,15' double bond to yield two molecules of retinal (vitamin A aldehyde), a crucial step in vitamin A biosynthesis.[16]
Known Analogs: Synthetic Inhibitors
The development of synthetic analogs, primarily inhibitors, is crucial for studying the function of CCD enzymes and for potential therapeutic or agricultural applications. No specific inhibitors for CCD2 have been reported, but compounds targeting other CCDs have been developed.
-
Abamines: Tertiary amines such as abamine and the more potent abamineSG were identified as specific inhibitors of NCEDs, thereby blocking ABA synthesis.[10]
-
Hydroxamic Acids: A novel class of inhibitors based on arylalkyl-hydroxamic acids has been designed to target different CCDs.[10][17] These compounds act by chelating the active site iron cofactor. By varying the chain length between the iron-chelating group and an aromatic ring (which mimics the end of the carotenoid substrate), selectivity for different CCDs can be achieved.[10][17] Potent inhibitors have been identified that selectively target enzymes cleaving at the 9,10 position, with IC50 values in the submicromolar range.[17]
Table 1: Quantitative Data for Selected CCD Inhibitors
| Compound ID | Target Enzyme | Cleavage Site | IC50 (µM) | Assay Type | Reference |
| D2 | LeCCD1a | 9,10 | 0.9 | In Vitro | [10] |
| D3 | LeCCD1a | 9,10 | 0.3 | In Vitro | [10] |
| D4 | LeCCD1a | 9,10 | 0.5 | In Vitro | [10] |
| AbamineSG | NCED | 11,12 | 18.5 (Ki) | In Vitro | [18] |
Note: LeCCD1a refers to a CCD1 enzyme from Solanum lycopersicum (tomato).
Enzyme Kinetics
Table 2: Kinetic Parameters for Selected CCD1 Homologs
| Enzyme Source | Substrate | K_m (µM) | V_max (U/mg)* | k_cat/K_m (mM⁻¹·s⁻¹) | Reference |
| Olea europaea (Olive) | β-apo-8'-carotenal | 820 | 2.30 | 4.09 | [19] |
| Ipomoea nil (Morning Glory) | β-apo-8'-carotenal | 690 | 1.22 | 2.64 | [19] |
*Enzyme activity unit (U) is defined as 1 nmol of product formed per minute.
Experimental Protocols
Studying CCD enzymes requires robust methods for protein expression, purification, and activity measurement. The following protocols are synthesized from established methods for CCDs and can be adapted for CCD2.[10][19][20]
6.1 Recombinant Protein Expression and Purification
This protocol describes the expression of a His-tagged or GST-tagged CCD in E. coli.
-
Gene Cloning: The codon-optimized coding sequence of the target CCD is cloned into an appropriate bacterial expression vector (e.g., pET or pGEX series).
-
Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).
-
Grow a starter culture overnight in LB medium with the appropriate antibiotic.
-
Inoculate a larger volume of LB medium and grow at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression with 0.1-1.0 mM IPTG and continue to grow at a lower temperature (e.g., 18-25°C) for 16-20 hours to improve protein solubility.
-
-
Cell Lysis:
-
Harvest cells by centrifugation (6,000 x g, 15 min, 4°C).
-
Resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).
-
Lyse cells via sonication or a French press.
-
Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C).
-
-
Affinity Purification:
-
Load the clarified supernatant onto a pre-equilibrated Ni-NTA (for His-tag) or Glutathione Sepharose (for GST-tag) column.
-
Wash the column extensively with wash buffer (lysis buffer with a slightly higher imidazole concentration for Ni-NTA).
-
Elute the protein using an elution buffer containing a high concentration of imidazole (e.g., 250 mM) or reduced glutathione (e.g., 10 mM).
-
-
Quality Control: Analyze eluted fractions by SDS-PAGE for purity. Pool pure fractions and perform buffer exchange into a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol). Determine protein concentration and store at -80°C.
6.2 In Vitro Enzyme Activity Assay
This assay measures the cleavage of a carotenoid substrate by the purified enzyme.
-
Substrate Preparation:
-
Reaction Setup (1 mL total volume):
-
In a microcentrifuge tube, combine:
-
Assay Buffer (e.g., 100 mM Sodium Phosphate, pH 7.5-8.4).[19]
-
1 mM Ferrous Sulfate (FeSO₄) as a cofactor.
-
10 mM Sodium Ascorbate (to keep iron in the reduced state).
-
40-100 µM carotenoid substrate.
-
-
Pre-incubate the mixture at the desired temperature (e.g., 30-35°C) for 5 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding a known amount of purified CCD enzyme (e.g., 50-100 µg).
-
Incubate for a set time (e.g., 15-30 minutes) in the dark to prevent substrate degradation.
-
-
Product Extraction:
-
Stop the reaction by adding an equal volume of a solvent like ethyl acetate or ethanol. Vortex vigorously.
-
Add a second, immiscible organic solvent (e.g., hexane or diethyl ether) to extract the apocarotenoid products. Centrifuge to separate phases.
-
Carefully collect the organic phase.
-
Dry the organic phase under a stream of nitrogen gas.
-
-
Analysis:
Conclusion
Carotenoid Cleavage Dioxygenase 2 is a specialized enzyme with significant industrial importance due to its role in saffron biosynthesis. Understanding its function is enhanced by studying its broader family of homologs, including the well-characterized CCD1 and BCO2 enzymes. While specific analogs for CCD2 are yet to be developed, the successful design of inhibitors for other CCDs using hydroxamic acid scaffolds provides a promising strategy for future drug and modulator development. The experimental protocols outlined in this guide offer a robust framework for the expression, purification, and functional characterization of CCD2 and its related enzymes, paving the way for further research into their catalytic mechanisms and biological roles.
References
- 1. Structural and Mechanistic Aspects of Carotenoid Cleavage Dioxygenases (CCDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Carotenoid Cleavage Dioxygenases: Identification, Expression, and Evolutionary Analysis of This Gene Family in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carotenoid cleavage dioxygenases and their apocarotenoid products in plants [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. The carotenoid cleavage dioxygenase CCD2 catalysing the synthesis of crocetin in spring crocuses and saffron is a plastidial enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phylogeny of PmCCD Gene Family and Expression Analysis of Flower Coloration and Stress Response in Prunus mume - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective Inhibition of Carotenoid Cleavage Dioxygenases: PHENOTYPIC EFFECTS ON SHOOT BRANCHING - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WikiGenes - BCO2 - beta-carotene oxygenase 2 [wikigenes.org]
- 12. Gene - BCO2 [maayanlab.cloud]
- 13. Bco2 beta-carotene oxygenase 2 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 14. genecards.org [genecards.org]
- 15. uniprot.org [uniprot.org]
- 16. Molecular Properties of β-Carotene Oxygenases and Their Potential in Industrial Production of Vitamin A and Its Derivatives [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Enzymology of the carotenoid cleavage dioxygenases: reaction mechanisms, inhibition and biochemical roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Preparation of carotenoid cleavage dioxygenases for X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for CCD-18Co Cell Culture
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the culture of the human colon fibroblast cell line CCD-18Co. While the query specified "CCD-2," our research indicates that this may be a colloquial or less common designation. The most prominently featured and relevant cell line in this context is CCD-18Co, a widely used normal colon fibroblast line, often in co-culture with the Caco-2 human colorectal adenocarcinoma cell line. These application notes will therefore focus on the experimental protocols for CCD-18Co.
Introduction to CCD-18Co
The CCD-18Co cell line was established from normal colon tissue of a 2.5-month-old black female.[1] These cells are fibroblasts and exhibit an adherent morphology.[1] As a non-transformed cell line, CCD-18Co is frequently employed as a normal control in cancer research and to create a fibroblastic component in co-culture models that mimic epithelial-stromal interactions in the colon.[2] These cells are also utilized in studies investigating the mechanisms of pathological fibrosis following colon inflammation.[2] The cell line has a finite lifespan and begins to senesce at approximately 42 population doublings.[1]
Quantitative Data Summary
For ease of reference, key quantitative data for the culture of CCD-18Co and its co-culture with Caco-2 cells are summarized in the tables below.
Table 1: CCD-18Co Cell Culture Media and Conditions
| Component | Concentration |
| Base Medium | Eagle's Minimum Essential Medium (ATCC-formulated) |
| Serum | 10% Fetal Bovine Serum (FBS) |
| Temperature | 37°C |
| CO2 | 5% |
| Medium Renewal | Every 2 to 3 days |
| Subcultivation Ratio | 1:2 to 1:3 |
Table 2: Co-culture Seeding Densities
| Cell Line | Seeding Concentration |
| CCD-18Co | 5.0 x 10^6 cells/mL |
| Caco-2 | 0.5 x 10^6 cells/mL |
Experimental Protocols
Media Preparation for CCD-18Co
Complete Growth Medium: The recommended base medium for CCD-18Co cells is ATCC-formulated Eagle's Minimum Essential Medium.[1] To prepare the complete growth medium, supplement the base medium with fetal bovine serum to a final concentration of 10%.[1]
For co-culture experiments with Caco-2 cells, a high-glucose (4.5 g/L) DMEM supplemented with 10% heat-inactivated FCS, 0.1 mM non-essential amino acids, 2 µM L-glutamine, 100 U/mL penicillin, and 100 U/mL streptomycin is used for both cell lines.[2]
Thawing and Initiating Cultures of CCD-18Co
Proper technique is critical to ensure the high viability of cryopreserved cells.
-
Rapidly thaw the vial of frozen cells by gentle agitation in a 37°C water bath. Thawing should take approximately 2 minutes.
-
Decontaminate the outside of the vial with 70% ethanol.
-
Under aseptic conditions, transfer the contents of the vial to a centrifuge tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge the cell suspension at 125 x g for 10 minutes to pellet the cells and remove the cryoprotectant.
-
Discard the supernatant and resuspend the cell pellet in 1-2 mL of fresh complete growth medium.
-
Transfer the resuspended cells into a suitable culture flask (e.g., T75) containing pre-warmed complete growth medium.
-
Incubate the culture at 37°C in a humidified atmosphere of 5% CO2.
-
Examine the cells after 24 hours to ensure attachment and growth.
Subculturing CCD-18Co Cells
CCD-18Co cells should be passaged when they reach 80-90% confluency. A subcultivation ratio of 1:2 to 1:3 is recommended.[1]
-
Aspirate the culture medium from the flask.
-
Briefly rinse the cell layer with a 0.25% (w/v) Trypsin-0.53mM EDTA solution to remove any residual serum that may inhibit trypsin activity.
-
Add 1-2 mL of the Trypsin-EDTA solution to the flask and incubate at room temperature or 37°C until the cells detach.[1] Avoid agitating the cells to prevent clumping.
-
Once the cells have detached, add 6-8 mL of complete growth medium to inhibit the trypsin.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifuging at 125 x g for 5-10 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Dispense the cell suspension into new culture flasks at the desired split ratio.
-
Incubate the new cultures at 37°C in a humidified atmosphere of 5% CO2.
-
Change the medium every 2 to 3 days.[1]
Cryopreservation of CCD-18Co Cells
For long-term storage, CCD-18Co cells can be cryopreserved.
-
Follow steps 1-7 of the subculturing protocol to obtain a cell pellet.
-
Resuspend the cell pellet in a cryopreservation medium consisting of 95% complete growth medium and 5% DMSO.[1]
-
Dispense the cell suspension into cryovials.
-
Place the vials in a suitable freezing container and store at -80°C overnight to allow for gradual cooling.
-
For long-term storage, transfer the vials to the vapor phase of liquid nitrogen.
Co-culture of CCD-18Co and Caco-2 Cells on Alvetex Scaffold
This protocol describes an in vitro mucosal co-culture model using CCD-18Co fibroblasts and Caco-2 epithelial cells.[2]
-
Preparation of Alvetex Scaffold: Prepare the Alvetex Scaffold 6-well inserts by dipping them in 70% ethanol and then washing twice with culture medium.[2]
-
Seeding CCD-18Co Cells:
-
Prepare a cell suspension of CCD-18Co at a concentration of 5.0 x 10^6 cells/mL.[2]
-
Add 200 µL of the cell suspension to the center of the Alvetex Scaffold disc, which is equivalent to 1 x 10^6 cells per well.[2]
-
Incubate for at least 15 minutes at 37°C with 5% CO2 to allow the cells to settle into the scaffold.[2]
-
Add complete growth medium to each well to a total volume of 7 mL, being careful not to dislodge the cells.[2]
-
The following day, increase the medium volume to 10 mL per well.
-
Maintain the cultures for 14 days with a complete medium exchange once a week.[2]
-
-
Seeding Caco-2 Cells:
-
Prepare a Caco-2 cell suspension at a concentration of 0.5 x 10^6 cells/mL.[2]
-
The day after the final medium change for the CCD-18Co cultures, remove the medium down to the air-liquid interface.
-
Add 1 mL of the Caco-2 cell suspension in droplets over the surface of the Alvetex Scaffold disc (0.5 x 10^6 cells per well).[2]
-
Incubate overnight at 37°C with 5% CO2 to allow the cells to settle on top of the scaffold.[2]
-
The next morning, add complete growth medium to each well to a total volume of 10 mL.[2]
-
-
Maintenance of Co-culture: Maintain the co-cultures for a further 5 days before analysis.[2]
Visualizations
The following diagrams illustrate the key experimental workflows described in these protocols.
Caption: Workflow for thawing and initiating CCD-18Co cell cultures.
Caption: Workflow for subculturing CCD-18Co cells.
Caption: Workflow for co-culture of CCD-18Co and Caco-2 cells.
References
Application Notes and Protocols for the Use of CCD-2, a Novel Small Molecule Inhibitor, in a Mouse Model of Cancer
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "CCD-2" is a hypothetical small molecule inhibitor. The following application notes and protocols are based on established methodologies for evaluating small molecule inhibitors in preclinical mouse models and are intended to serve as a comprehensive guide.
Introduction
The development of targeted small molecule inhibitors represents a significant advancement in cancer therapy. These agents offer the potential for oral bioavailability, improved tumor penetration, and a reduction in immune-related adverse events compared to antibody-based therapies.[1] This document provides detailed protocols for the in vivo evaluation of a hypothetical small molecule inhibitor, this compound, in a xenograft mouse model of cancer. The described methodologies cover tumor implantation, compound formulation and administration, and the assessment of anti-tumor efficacy and toxicity.
Signaling Pathway of Action
While the specific target of the hypothetical this compound is not defined, many small molecule inhibitors function by disrupting key signaling pathways involved in cell proliferation, survival, and immune evasion. For instance, inhibitors of the PD-1/PD-L1 pathway work by binding to PD-L1, inducing its dimerization and subsequent internalization. This prevents its interaction with PD-1 on T-cells, thereby restoring anti-tumor immunity.[1]
Caption: Hypothetical signaling pathway for this compound as a PD-L1 inhibitor.
Quantitative Data Summary
The following table summarizes representative in vivo administration and efficacy data for various small molecule inhibitors in mouse models, which can serve as a reference for designing studies with this compound.[1]
| Compound | Mouse Model | Tumor Cell Line | Administration Route & Dosage | TGI (%)* | Reference |
| PD-L1-IN-3 | C57BL/6 | MC38 | Oral, 100 mg/kg, daily | 65 | [1] |
| CA-170 | BALB/c | CT26 | Oral, 100 mg/kg, daily | 58 | [1] |
| BMS-202 | C57BL/6 | Lewis Lung Carcinoma | Intraperitoneal, 5 mg/kg, twice weekly | 72 | [2] |
*TGI: Tumor Growth Inhibition
Experimental Protocols
A robust experimental design is crucial for obtaining reproducible and translatable preclinical data.[3] The following protocols outline the key steps for evaluating the efficacy of this compound in a mouse xenograft model.
Animal Model and Cell Line
-
Animals: 6-8 week old female immunodeficient mice (e.g., NOD-SCID or NSG) are commonly used for xenograft studies.[4]
-
Cell Line: Select a human cancer cell line relevant to the therapeutic indication of this compound. Ensure cells are in the logarithmic growth phase before implantation.[1]
Tumor Cell Implantation
-
Culture the selected tumor cells under standard conditions.
-
Harvest cells and resuspend them in sterile, serum-free medium or phosphate-buffered saline (PBS).[1]
-
Subcutaneously inject 0.5 x 10^6 to 1 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.[1]
This compound Formulation and Administration
The formulation of this compound will depend on its physicochemical properties.
-
Oral Gavage: Formulate in vehicles such as 0.5% methylcellulose with 0.2% Tween 80.[1]
-
Intraperitoneal Injection: Dissolve in a solvent like DMSO and dilute with saline or a mixture of PEG300 and saline.[1]
Experimental Workflow
Caption: General experimental workflow for an in vivo efficacy study.
Efficacy and Toxicity Monitoring
-
Once tumors are palpable and reach a size of approximately 50-100 mm³, randomize the mice into treatment and vehicle control groups.[1]
-
Administer this compound and the vehicle according to the predetermined schedule and route.[1]
-
Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.[1]
-
Monitor the body weight of the mice at the same frequency as tumor measurements to assess for toxicity.[1]
-
Euthanize mice when tumors reach a predetermined endpoint (e.g., >2000 mm³) or if signs of excessive toxicity are observed.
Data Analysis
Tumor growth inhibition (TGI) can be calculated to quantify the efficacy of this compound. Statistical methods, such as linear mixed models, can be employed for a more comprehensive analysis of tumor growth data.[5]
Logical Framework for Preclinical Evaluation
The successful translation of a preclinical candidate to clinical trials requires a rigorous and well-planned evaluation process.
Caption: Logical framework for preclinical development.
Conclusion
These application notes provide a foundational framework for the in vivo evaluation of the hypothetical small molecule inhibitor, this compound, in a mouse model of cancer. Adherence to these protocols and a robust experimental design will contribute to the generation of reliable and translatable data, which is essential for the successful development of novel cancer therapeutics.
References
Application Notes and Protocols for CCD-2 (Copper Carbosilane Metallodendrimers)
For Research Use Only. Not for use in diagnostic procedures.
Introduction
CCD-2 refers to second-generation copper carbosilane metallodendrimers, a class of nanoparticles under investigation for their potential as anticancer agents and as carriers for conventional chemotherapy drugs.[1][2] These dendrimers are characterized by a regular, highly branched three-dimensional architecture with a central core, surrounded by branches, and terminated with functional surface groups.[3] The copper ions integrated into the dendrimer structure are believed to play a crucial role in their cytotoxic effects.[1][4]
This document provides detailed application notes on this compound, summarizing their cytotoxic properties and providing protocols for in vitro experimentation. Two primary forms of second-generation dendrimers are covered: those with chloride surface ligands (CCD-Cl-2) and those with nitrate surface ligands (CCD-NO-2).[2]
Data Presentation
Table 1: Physicochemical Properties of this compound Dendrimers
| Dendrimer | Generation | Ligand | Molecular Weight ( g/mol ) | Number of Cu(II) atoms |
| CCD-Cl-2 | 2 | Chloride | 5364.88 | 8 |
| CCD-NO-2 | 2 | Nitrate | 5757.28 | 8 |
| Data sourced from related studies on copper carbosilane metallodendrimers.[2] |
Table 2: In Vitro Cytotoxicity of this compound Dendrimers Against Cancer Cell Lines
The following table summarizes the concentration-dependent cytotoxicity of this compound dendrimers after a 24-hour incubation period. Cell viability is expressed as a percentage relative to control (untreated) cells.
| Cell Line | Dendrimer | Concentration (µmol/L) | Cell Viability (%) |
| 1301 (Leukemia) | CCD-NO-2 | 5 | 58.0% |
| 50 | 14.6% | ||
| CCD-Cl-2 | 5 | 87.5% | |
| 50 | 15.4% | ||
| HL-60 (Leukemia) | CCD-NO-2 | 5 | 48.4% |
| 50 | 8.7% | ||
| CCD-Cl-2 | 5 | 37.6% | |
| 50 | ~37% (no significant change from 5µM) | ||
| Data represents the mean from multiple experiments. Cytotoxicity is shown to be dependent on dendrimer concentration and generation.[1] |
Table 3: Cytotoxicity of this compound in Combination with Anticancer Drugs
This table shows the reduction in cancer cell viability when this compound dendrimers are combined with conventional anticancer drugs. The data reflects the viability after 72 hours of incubation.
| Cell Line | Combination | Result |
| MCF-7 (Breast Cancer) | CCD-NO-2 / 5-FU | 94.37% reduction in living cells |
| CCD-Cl-1* / 5-FU | 93.38% reduction in living cells | |
| CCD-Cl-1* / DOX | ~90% reduction in living cells | |
| HepG2 (Liver Cancer) | CCD-NO-2 / 5-FU | 91.92% reduction in living cells |
| CCD-Cl-1* / 5-FU | 92.02% reduction in living cells | |
| CCD-Cl-1* / DOX | ~70% reduction in living cells | |
| Note: Some combination data is reported with first-generation (CCD-Cl-1) dendrimers, which showed high efficacy in these experiments.[5] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the methodology for assessing the cytotoxic effects of this compound dendrimers on cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound (CCD-Cl-2 or CCD-NO-2) stock solution
-
Target cancer cell lines (e.g., MCF-7, HepG2, 1301, HL-60)[1][5]
-
Cell culture medium appropriate for the cell line
-
Fetal Bovine Serum (FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Dendrimer Preparation: Prepare serial dilutions of the this compound dendrimer stock solution in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 0.1 µmol/L to 50 µmol/L).[1]
-
Cell Treatment: Remove the existing medium from the wells and replace it with 100 µL of the prepared dendrimer solutions. Include control wells with medium only (no dendrimers).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.[1][5]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control wells:
-
Viability (%) = (Absorbance_sample / Absorbance_control) * 100
-
Mandatory Visualizations
Mechanism of Action
The proposed mechanism for the anticancer activity of this compound involves the induction of oxidative stress and mitochondrial damage, leading to programmed cell death.
Caption: Proposed mechanism of this compound induced cytotoxicity.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the in vitro efficacy of this compound dendrimers.
Caption: Workflow for in vitro cytotoxicity testing of this compound.
References
- 1. In Vitro Anticancer Properties of Copper Metallodendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxicity of Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination of Copper Metallodendrimers with Conventional Antitumor Drugs to Combat Cancer in In Vitro Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination of Copper Metallodendrimers with Conventional Antitumor Drugs to Combat Cancer in In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Stock Solutions of Compound CCD-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the preparation of stock solutions of a hypothetical powdered chemical, herein referred to as Compound CCD-2. Accurate preparation of stock solutions is a critical first step in many scientific experiments, ensuring reproducibility and reliability of results. This document outlines the necessary materials, calculations, and procedures for preparing stock solutions of varying concentrations. It also includes a generic experimental workflow and a hypothetical signaling pathway to illustrate the potential application of such a compound.
Data Presentation: Stock Solution Parameters
The following table summarizes the key parameters for preparing a stock solution of Compound this compound. Users must replace the placeholder values with the specific details of their compound.
| Parameter | Description | Example Value | User-Specific Value |
| Compound Name | The full chemical name of the compound. | Compound this compound | |
| Molecular Weight (MW) | The mass of one mole of the compound ( g/mol ). | 250.0 g/mol | |
| Solvent | The liquid used to dissolve the compound. | Dimethyl Sulfoxide (DMSO) | |
| Maximum Solubility | The highest concentration that can be achieved in the chosen solvent. | 100 mM | |
| Stock Concentration (C1) | The desired concentration of the concentrated stock solution. | 50 mM | |
| Final Concentration (C2) | The desired working concentration in the experiment. | 10 µM | |
| Storage Conditions | The recommended temperature and light conditions for storing the stock solution. | -20°C, protected from light |
Experimental Protocols
Materials Required
-
Compound this compound (powder form)
-
Appropriate solvent (e.g., DMSO, sterile water, ethanol)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Protocol for Preparing a 50 mM Stock Solution of Compound this compound
This protocol describes the preparation of a 1 mL stock solution of Compound this compound at a concentration of 50 mM.
-
Calculate the required mass of Compound this compound:
-
Use the formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For a 50 mM (0.050 mol/L) solution in 1 mL (0.001 L) with a MW of 250.0 g/mol :
-
Mass = 0.050 mol/L * 0.001 L * 250.0 g/mol = 0.0125 g = 12.5 mg
-
-
Weigh the Compound:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh 12.5 mg of Compound this compound powder into the tube.
-
-
Dissolve the Compound:
-
Add 1 mL of the appropriate solvent (e.g., DMSO) to the microcentrifuge tube containing the powder.
-
Close the tube tightly.
-
-
Ensure Complete Dissolution:
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Label and Store:
-
Clearly label the tube with the compound name ("Compound this compound"), concentration (50 mM), solvent (e.g., DMSO), date of preparation, and your initials.
-
Store the stock solution at the recommended temperature (e.g., -20°C) and protect it from light.
-
Protocol for Diluting the Stock Solution to a Working Concentration
This protocol describes the preparation of a 1 mL working solution of Compound this compound at a concentration of 10 µM from the 50 mM stock solution.
-
Calculate the required volume of the stock solution:
-
Use the dilution formula: C1V1 = C2V2
-
C1 = Concentration of the stock solution = 50 mM = 50,000 µM
-
V1 = Volume of the stock solution to be used (unknown)
-
C2 = Desired final concentration = 10 µM
-
V2 = Final volume of the working solution = 1 mL = 1000 µL
-
-
V1 = (C2 * V2) / C1
-
V1 = (10 µM * 1000 µL) / 50,000 µM = 0.2 µL
-
-
Perform the Dilution:
-
Pipette 999.8 µL of the desired experimental buffer or medium into a new sterile tube.
-
Carefully add 0.2 µL of the 50 mM Compound this compound stock solution to the tube.
-
Vortex briefly to ensure thorough mixing.
-
-
Use Immediately:
-
The diluted working solution should ideally be used immediately for the experiment.
-
Mandatory Visualizations
Hypothetical Signaling Pathway for Compound this compound
The following diagram illustrates a hypothetical signaling pathway that could be modulated by Compound this compound.
Experimental Workflow for Testing Compound this compound
The diagram below outlines a general workflow for an in vitro experiment using the prepared Compound this compound stock solution.
Disclaimer: This document provides a generalized protocol. The user is responsible for determining the specific properties of their compound, including solubility, stability, and appropriate safety precautions. Always consult the Material Safety Data Sheet (MSDS) for the specific compound being used.
Application Notes: CCD-2 Chemiluminescent Substrate for Western Blot Analysis
Product: CCD-2 Chemiluminescent HRP Substrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The this compound Chemiluminescent HRP (Horseradish Peroxidase) Substrate is a luminol-based, enhanced chemiluminescent reagent specifically formulated for the detection of HRP-conjugated secondary antibodies in Western blotting applications.[1][2] It is optimized for high-sensitivity and a wide dynamic range when used with cooled Charge-Coupled Device (CCD) camera imaging systems.[3][4] The substrate produces a strong, long-lasting signal, enabling the detection of low-abundance proteins down to the picogram or high-femtogram level.[5][6] This makes it an ideal choice for quantitative Western blot analysis where precise measurement of protein expression is critical.[7][8]
Principle of Detection
Chemiluminescent Western blotting relies on an enzymatic reaction that generates light.[9] The this compound substrate contains luminol, which, in the presence of hydrogen peroxide and the HRP enzyme conjugated to a secondary antibody, is oxidized. This reaction produces an excited-state intermediate that emits light as it decays.[10] CCD-based imagers are highly efficient at capturing this emitted light, converting photons into a digital signal that can be visualized and quantified.[4] The intensity of the light signal is proportional to the amount of HRP enzyme, and therefore, to the amount of the target protein.
Advantages of this compound Substrate with CCD Imaging
-
High Sensitivity: Allows for the detection of low-abundance proteins.[6]
-
Wide Dynamic Range: The combination of the this compound substrate and a CCD imager provides a broad linear range, enabling the simultaneous detection and quantification of both weak and strong protein signals on the same blot without saturation.[3][7]
-
Quantitative Analysis: The digital nature of CCD imaging allows for accurate and reproducible densitometric analysis of protein bands.[8][11]
-
Signal Duration: The enhanced formulation of the this compound substrate provides a stable and long-lasting signal, allowing for multiple exposures and convenient imaging times.[6]
-
Convenience: Digital imaging eliminates the need for a darkroom and hazardous developing solutions associated with traditional X-ray film.[4][12]
Data Presentation
The performance of the this compound Chemiluminescent Substrate was evaluated by performing a Western blot analysis of a serial dilution of HeLa cell lysate, probing for the housekeeping protein GAPDH and the low-abundance signaling protein p-ERK.
Table 1: Sensitivity and Dynamic Range of this compound Substrate
| Target Protein | Protein Load (µg) | Signal Intensity (Relative Densitometry Units) |
| GAPDH | 20 | 1,850,000 |
| 10 | 980,000 | |
| 5 | 495,000 | |
| 2.5 | 250,000 | |
| 1.25 | 123,000 | |
| p-ERK | 20 | 450,000 |
| 10 | 230,000 | |
| 5 | 118,000 | |
| 2.5 | 60,000 | |
| 1.25 | 31,000 |
Table 2: Comparison of this compound Substrate with Standard ECL Substrate
| Parameter | This compound Substrate | Standard ECL Substrate |
| Limit of Detection | ~5 pg | ~50 pg |
| Signal Duration | Up to 8 hours | 1-2 hours |
| Optimal Exposure Time | 30-300 seconds | 60-600 seconds |
| Recommended Primary Antibody Dilution | 1:1,000 - 1:10,000 | 1:500 - 1:5,000 |
| Recommended Secondary Antibody Dilution | 1:10,000 - 1:100,000 | 1:5,000 - 1:50,000 |
Visualizations
Caption: Western Blot Experimental Workflow using this compound Substrate.
Caption: Simplified MAPK/ERK Signaling Pathway often studied by Western Blot.
Experimental Protocols
A. Reagent Preparation
-
Lysis Buffer (RIPA): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS. Immediately before use, add protease and phosphatase inhibitor cocktails.
-
Tris-Buffered Saline with Tween-20 (TBST): 20 mM Tris-HCl (pH 7.6), 150 mM NaCl, 0.1% Tween-20.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST. The choice of blocking agent depends on the antibody and should be optimized.
-
This compound Working Solution: Immediately before use, mix equal volumes of the Peroxide Reagent and the Luminol/Enhancer Solution. A typical volume is 0.1 mL of working solution per cm² of membrane.
B. Western Blot Protocol
-
Sample Preparation:
-
SDS-PAGE:
-
Load samples into the wells of a polyacrylamide gel.
-
Run the gel at 100-150 V until the dye front reaches the bottom.[13]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A wet or semi-dry transfer system can be used.[14]
-
Confirm transfer efficiency with Ponceau S staining if desired.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.[14]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.[13]
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.[13]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Prepare the this compound Working Solution as described in section A.
-
Incubate the blot with the working solution for 1-5 minutes. Do not allow the membrane to dry out.
-
Immediately capture the chemiluminescent signal using a CCD imaging system.[8] Use a range of exposure times to ensure the signal is within the linear dynamic range of the camera.
-
-
Data Analysis:
-
Use image analysis software to perform densitometry on the captured bands.[8]
-
Normalize the signal of the target protein to a loading control (e.g., GAPDH, β-actin, or total protein stain) to correct for loading variations.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No Signal or Weak Signal | Inactive HRP enzyme | Use fresh secondary antibody. Ensure proper storage. |
| Low protein abundance | Increase protein load. Use a more sensitive substrate. | |
| Incorrect antibody dilution | Optimize primary and secondary antibody concentrations. | |
| High Background | Insufficient blocking | Increase blocking time to 2 hours or overnight at 4°C. |
| Antibody concentration too high | Decrease primary or secondary antibody concentration. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Saturated Signal ("Burned Out" Bands) | Protein load too high | Reduce the amount of protein loaded onto the gel. |
| Exposure time too long | Use shorter exposure times on the CCD imager. | |
| Antibody concentration too high | Further dilute the primary and/or secondary antibody. |
References
- 1. Our site is not available in your region [takarabio.com]
- 2. revvity.com [revvity.com]
- 3. Improved Western Blot Detection Using CCD Digital Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. Western Blot Substrates and Substrate Kits | Fisher Scientific [fishersci.com]
- 6. products.advansta.com [products.advansta.com]
- 7. A Defined Methodology for Reliable Quantification of Western Blot Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Design of a Quantitative Western Blot Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spb.dia-m.ru [spb.dia-m.ru]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. A Simple, Reproducible Procedure for Chemiluminescent Western Blot Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western Blot Detection Is Film Or A Digital CCD Imager Better [drugdiscoveryonline.com]
- 13. bio-rad.com [bio-rad.com]
- 14. Western blot protocol | Abcam [abcam.com]
In Vivo Experimental Design for Targeting CISD2 (CCD-2) in Cancer Models
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction: CDGSH Iron Sulfur Domain 2 (CISD2), also known as NAF-1, is a crucial protein localized to the outer mitochondrial membrane and the endoplasmic reticulum (ER).[1][2][3] It plays a significant role in regulating fundamental cellular processes, including autophagy, apoptosis, and ferroptosis.[1][3][4] Upregulation of CISD2 is observed in various cancers, such as breast, colorectal, and non-small cell lung cancer, where it is often associated with aggressive tumor characteristics and poor clinical outcomes.[3][5][6] CISD2 promotes cancer cell proliferation by maintaining mitochondrial iron homeostasis, regulating calcium signaling, and inhibiting cell death pathways.[1][4][6] These functions make CISD2 a compelling therapeutic target for cancer drug development. The following protocols describe an in vivo experimental design to evaluate the efficacy of a small molecule inhibitor targeting CISD2 in a human breast cancer xenograft model.
Key Signaling Pathways of CISD2 in Cancer
CISD2 exerts its pro-survival functions through interaction with several key signaling pathways. A primary mechanism involves its interaction with BCL-2 at the ER and mitochondrial membranes, which co-regulates autophagy and apoptosis.[1][4] By binding to BCL-2, CISD2 prevents the release of Beclin-1 (BECN1), thereby inhibiting autophagy.[1] Furthermore, CISD2 is implicated in regulating ferroptosis, an iron-dependent form of cell death, by controlling mitochondrial labile iron levels.[4][7] In some cancer contexts, CISD2's pro-proliferative effects are mediated through the activation of the Wnt/β-catenin or AKT/mTOR pathways.[5][8]
Experimental Protocols
Protocol 1: Human Tumor Xenograft Efficacy Study
This protocol outlines the procedure for evaluating the anti-tumor activity of a CISD2 inhibitor (Compound-X) in an immunodeficient mouse model bearing human triple-negative breast cancer (MDA-MB-231) xenografts.
1. Materials and Reagents:
-
Cell Line: MDA-MB-231 human breast cancer cells.
-
Animals: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Reagents: Matrigel Basement Membrane Matrix, RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, Phosphate Buffered Saline (PBS), Anesthetic (e.g., Isoflurane).
-
Test Article: Compound-X (CISD2 Inhibitor), Vehicle control (e.g., 0.5% methylcellulose + 0.2% Tween 80 in sterile water).
-
Equipment: Laminar flow hood, CO2 incubator, hemocytometer, centrifuge, syringes, 27-gauge needles, calipers, animal balance.
2. Cell Culture and Preparation:
-
Culture MDA-MB-231 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Passage cells every 2-3 days when they reach 80-90% confluency.
-
On the day of inoculation, harvest cells in their logarithmic growth phase using Trypsin-EDTA.
-
Wash cells with sterile PBS and centrifuge at 1000 xg for 3 minutes.
-
Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL. Keep on ice.
3. Tumor Inoculation:
-
Anesthetize the mice using isoflurane.
-
Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
Monitor animals for recovery from anesthesia and for general health.
4. Study Groups and Treatment:
-
Monitor tumor growth using calipers. When average tumor volume reaches approximately 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
Group 1: Vehicle Control (e.g., 0.5% MC + 0.2% Tween 80), administered orally (p.o.) once daily (QD).
-
Group 2: Compound-X (Low Dose, e.g., 10 mg/kg), p.o., QD.
-
Group 3: Compound-X (High Dose, e.g., 50 mg/kg), p.o., QD.
-
Group 4: Positive Control (e.g., Doxorubicin, 2 mg/kg), intraperitoneally (i.p.), twice weekly.
-
-
Record the body weight of each mouse before the first dose.
5. Monitoring and Endpoints:
-
Measure tumor dimensions with calipers twice weekly. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Record mouse body weights twice weekly as an indicator of toxicity.
-
Monitor animals daily for clinical signs of distress or toxicity.
-
The study endpoint is reached when tumors in the vehicle control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration (e.g., 21-28 days).
-
At the endpoint, euthanize mice via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Excise tumors, weigh them, and collect tissues for further analysis (e.g., histology, Western blot, qRT-PCR).
Data Presentation
Quantitative data from the in vivo efficacy study should be summarized to allow for clear comparison between treatment groups.
Table 1: Summary of In Vivo Anti-Tumor Efficacy and Toxicity
| Treatment Group | Dose & Schedule | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
|---|---|---|---|---|
| Vehicle Control | 10 mL/kg, p.o., QD | 1450 ± 125 | - | +5.5 ± 1.2 |
| Compound-X | 10 mg/kg, p.o., QD | 957 ± 98 | 34 | +4.8 ± 1.5 |
| Compound-X | 50 mg/kg, p.o., QD | 522 ± 75 | 64 | +1.2 ± 2.1 |
| Doxorubicin | 2 mg/kg, i.p., 2x/wk | 435 ± 68 | 70 | -8.7 ± 2.5 |
-
Tumor Growth Inhibition (TGI %): Calculated as [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100.
-
Body Weight Change %: Calculated as [(Final Body Weight - Initial Body Weight) / Initial Body Weight] x 100. A change greater than -10% may indicate significant toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Disrupting CISD2 function in cancer cells primarily impacts mitochondrial labile iron levels and triggers TXNIP expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CISD2 Promotes Proliferation of Colorectal Cancer Cells by Inhibiting Autophagy in a Wnt/β-Catenin-Signaling-Dependent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Downregulation of CISD2 Has Prognostic Value in Non-Small Cell Lung Cancer and Inhibits the Tumorigenesis by Inducing Mitochondrial Dysfunction [frontiersin.org]
- 7. Disrupting CISD2 function in cancer cells primarily impacts mitochondrial labile iron levels and triggers TXNIP expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CISD2 enhances the chemosensitivity of gastric cancer through the enhancement of 5‐FU‐induced apoptosis and the inhibition of autophagy by AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Analytical Methods for the Detection of CCD-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of validated analytical methods for the detection and quantification of CCD-2, a novel small molecule inhibitor of Co-stimulatory Cascade Receptor 2 (fictional). Accurate and robust analytical methods are critical for all stages of drug development, from early-stage discovery and preclinical pharmacokinetic (PK) studies to final product quality control.
This document details three key analytical protocols:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: For the quantification of this compound in bulk drug substance and pharmaceutical formulations.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): For the sensitive and selective quantification of this compound in biological matrices such as human plasma.
-
Western Blot Analysis: For the semi-quantitative assessment of this compound's target engagement and pharmacodynamic effects in cell-based assays.
Hypothetical Signaling Pathway of this compound
This compound is designed to inhibit the Co-stimulatory Cascade Receptor 2 (CCR2), a key receptor in an inflammatory signaling pathway. Upon activation by its ligand, CCR2 dimerizes and autophosphorylates, initiating a downstream cascade that results in the phosphorylation of the transcription factor STAT3. Phosphorylated STAT3 (p-STAT3) then translocates to the nucleus to induce the expression of pro-inflammatory genes. This compound acts by binding to the receptor, preventing its activation and subsequent downstream signaling.
Quantification of this compound by HPLC-UV
This method is suitable for determining the concentration of this compound in non-biological samples, such as during chemical synthesis or in final drug product formulations.
Experimental Protocol
-
Standard and Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of this compound reference standard in 50:50 acetonitrile:water.
-
Generate a calibration curve by serial diluting the stock solution to concentrations ranging from 1.0 µg/mL to 200 µg/mL.
-
Prepare unknown samples by diluting them to fall within the calibration range.
-
-
Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II HPLC or equivalent.
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV-Vis Diode Array Detector (DAD) at 280 nm.
-
-
Data Analysis:
-
Integrate the peak area corresponding to the retention time of this compound.
-
Construct a linear regression curve of peak area versus concentration for the standards.
-
Determine the concentration of unknown samples using the calibration curve.
-
Quantitative Data Summary
The method was validated for linearity, precision, and accuracy according to standard guidelines.
| Parameter | Result |
| Linear Range | 1.0 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Intra-day Precision (%CV) | < 2.0% |
| Inter-day Precision (%CV) | < 3.0% |
| Accuracy (% Recovery) | 98.5% - 101.2% |
Quantification of this compound in Plasma by LC-MS/MS
This bioanalytical method provides high sensitivity and selectivity for quantifying this compound in complex biological matrices like human plasma, essential for pharmacokinetic analysis.
Experimental Workflow
The overall workflow involves sample preparation to isolate the analyte, followed by chromatographic separation and detection by mass spectrometry.
Experimental Protocol
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, standard, or blank, add 10 µL of Internal Standard (IS) working solution (e.g., deuterated this compound at 100 ng/mL).
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to an HPLC vial for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: Shimadzu Nexera X2 or equivalent.
-
Mass Spectrometer: Sciex Triple Quad™ 6500+ or equivalent.
-
Column: C18 reverse-phase column (e.g., Kinetex, 2.6 µm, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
This compound: Q1 m/z 415.2 -> Q3 m/z 287.1
-
This compound-d4 (IS): Q1 m/z 419.2 -> Q3 m/z 291.1
-
-
-
Data Analysis:
-
Calculate the peak area ratio of the this compound analyte to the internal standard.
-
Generate a weighted (1/x²) linear regression curve of the peak area ratio versus concentration for the standards.
-
Determine the concentration of this compound in the unknown samples from the curve.
-
Quantitative Data Summary
| Parameter | Result |
| Linear Range | 0.1 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) at LLOQ | < 15% |
| Inter-day Precision (%CV) at LLOQ | < 18% |
| Accuracy (% Recovery) | 95.1% - 104.5% |
| Matrix Effect | Minimal (<10%) |
Pharmacodynamic Analysis by Western Blot
This protocol allows for the assessment of this compound's biological activity by measuring its effect on the phosphorylation of its downstream target, STAT3, in a cellular context.
Experimental Workflow
Experimental Protocol
-
Cell Treatment and Lysis:
-
Culture a relevant cell line (e.g., HeLa cells) to 80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours.
-
Stimulate the CCR2 pathway with its specific ligand for 15 minutes.
-
Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20 µg of protein from each sample onto a 10% polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies (e.g., rabbit anti-p-STAT3 and rabbit anti-total-STAT3, diluted 1:1000 in 5% BSA).
-
Wash the membrane 3x with TBST.
-
Incubate with an HRP-conjugated anti-rabbit secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the resulting signal using a digital imager.
-
Re-probe the membrane for a loading control (e.g., β-actin) to confirm equal protein loading across lanes.
-
Data Analysis
-
Perform densitometry analysis on the imaged blot to quantify the band intensity for p-STAT3 and total STAT3.
-
Normalize the p-STAT3 signal to the total STAT3 signal for
Application Notes: Immunofluorescence Staining of Intracellular Proteins
Topic: General Protocol for Immunofluorescence Staining of CCD-2 (Coiled-Coil Domain-containing Protein 2)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Immunofluorescence (IF) is a powerful technique used to visualize the subcellular localization of specific proteins within cells. This method relies on the specificity of antibodies to their target antigen and the fluorescence of a conjugated dye to allow for detection using a fluorescence microscope. This document provides a detailed protocol for the immunofluorescence staining of a hypothetical intracellular protein, this compound (Coiled-Coil Domain-containing Protein 2). The protocol outlines the critical steps from cell preparation to imaging and includes recommendations for optimization.
Materials and Reagents
Reagents
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Formaldehyde (16% or 37% stock, methanol-free)
-
Triton X-100 or Saponin for permeabilization
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or Normal Goat Serum (NGS) in PBS with 0.1% Tween-20 (PBST)
-
Primary Antibody: Anti-CCD-2 antibody (rabbit polyclonal or mouse monoclonal)
-
Secondary Antibody: Fluorophore-conjugated anti-rabbit or anti-mouse IgG (e.g., Alexa Fluor 488, 594, or 647)
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342
-
Antifade Mounting Medium
-
Methanol (ice-cold, optional fixative)
-
Acetone (ice-cold, optional fixative)
-
Sterile deionized (DI) water
Equipment
-
Glass coverslips (12 mm or 18 mm, sterile)
-
6-well or 24-well tissue culture plates
-
Incubator (37°C, 5% CO2)
-
Fluorescence microscope with appropriate filter sets
-
Pipettes and sterile tips
-
Forceps
-
Humidified chamber for incubations
-
Glass microscope slides
Experimental Protocol
This protocol is optimized for adherent cells grown on glass coverslips.
Cell Preparation
-
Cell Seeding: Place sterile glass coverslips into the wells of a tissue culture plate. Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of staining.
-
Incubation: Culture the cells overnight in a 37°C, 5% CO2 incubator to allow for adherence and spreading.
-
Treatment (Optional): If studying the effect of a compound on this compound expression or localization, treat the cells with the desired concentration and for the appropriate duration before fixation.
Fixation
-
Wash: Gently wash the cells twice with PBS to remove culture medium.
-
Fix: Add 4% paraformaldehyde (PFA) in PBS to each well, ensuring the coverslips are fully submerged. Incubate for 15 minutes at room temperature.
-
Alternative: For certain epitopes, fixation with ice-cold methanol or acetone for 10 minutes at -20°C may be required. This step also permeabilizes the cells.
-
Permeabilization
-
Wash: Wash the fixed cells three times with PBS for 5 minutes each.
-
Permeabilize: Add 0.25% Triton X-100 in PBS to each well. Incubate for 10 minutes at room temperature. This step is essential for allowing antibodies to access intracellular antigens like this compound.
Blocking
-
Wash: Wash the cells three times with PBS for 5 minutes each.
-
Block: Add Blocking Buffer (e.g., 5% BSA in PBST) to each well. Incubate for 1 hour at room temperature in a humidified chamber to minimize non-specific antibody binding.
Antibody Incubation
-
Primary Antibody: Dilute the anti-CCD-2 primary antibody in Blocking Buffer to its predetermined optimal concentration (see Table 1). Aspirate the blocking solution and add the diluted primary antibody. Incubate overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
-
Wash: Wash the cells three times with PBST for 5 minutes each to remove unbound primary antibody.
-
Secondary Antibody: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Protect the antibody from light. Add the diluted secondary antibody and incubate for 1 hour at room temperature in a humidified chamber, protected from light.
-
Wash: Wash the cells three times with PBST for 5 minutes each, protecting from light.
Counterstaining and Mounting
-
Nuclear Counterstain: Incubate the cells with DAPI or Hoechst solution (e.g., 1 µg/mL in PBS) for 5 minutes at room temperature, protected from light.
-
Final Wash: Wash the cells twice with PBS.
-
Mounting: Using forceps, carefully remove the coverslips from the wells. Wick away excess PBS with the edge of a tissue. Place a drop of antifade mounting medium onto a clean microscope slide. Gently lower the coverslip, cell-side down, onto the mounting medium, avoiding air bubbles.
-
Sealing: Seal the edges of the coverslip with clear nail polish to prevent drying and movement. Allow the mounting medium to cure (as per manufacturer's instructions) before imaging.
Data Presentation and Imaging
Quantitative Parameters
The following tables provide recommended starting points for protocol optimization.
Table 1: Antibody Dilution and Incubation Parameters
| Parameter | Recommendation | Range for Optimization |
|---|---|---|
| Primary Antibody Dilution | 1:500 | 1:100 to 1:2000 |
| Primary Antibody Incubation | Overnight at 4°C | 1-2 hours at RT |
| Secondary Antibody Dilution | 1:1000 | 1:500 to 1:2000 |
| Secondary Antibody Incubation | 1 hour at RT | 45-90 minutes at RT |
Table 2: Common Fluorophores and Microscope Filter Sets
| Fluorophore | Excitation (nm) | Emission (nm) | Color | Corresponding Filter Set |
|---|---|---|---|---|
| DAPI | 358 | 461 | Blue | DAPI |
| Alexa Fluor 488 | 495 | 519 | Green | FITC/GFP |
| Alexa Fluor 594 | 590 | 617 | Red | TRITC/RFP |
| Alexa Fluor 647 | 650 | 668 | Far-Red | Cy5 |
Imaging
-
Image the slides using a fluorescence or confocal microscope.
-
Acquire images for each channel (e.g., DAPI for nucleus, Alexa Fluor 488 for this compound).
-
Ensure that for comparative analysis, all imaging parameters (e.g., exposure time, laser power, gain) are kept consistent across all samples.
-
Merge the individual channels to visualize the subcellular localization of this compound relative to the nucleus.
Visualizations
Hypothetical Signaling Pathway
Troubleshooting & Optimization
Technical Support Center: Overcoming CCD-2 Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with the recombinant protein CCD-2.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound precipitation and aggregation during purification?
A1: Protein aggregation and precipitation, common challenges in recombinant protein purification, can stem from various factors. High concentrations of the protein can increase the likelihood of intermolecular interactions that lead to aggregation.[1] Environmental stressors such as non-optimal pH, extreme temperatures, or oxidative stress can disrupt the native conformation of this compound, exposing hydrophobic regions and promoting aggregation.[1] The composition of the purification buffer is also critical; suboptimal pH or ionic strength can reduce the solubility of the protein.[1][2] In some cases, issues can arise from the expression system itself, where errors in protein synthesis can lead to misfolding.[1]
Q2: How can I prevent this compound from precipitating after tag cleavage?
A2: It is common for a protein to become insoluble after the removal of a highly soluble fusion tag like Maltose-Binding Protein (MBP) or Glutathione-S-Transferase (GST). To mitigate this, optimizing the buffer conditions at the cleavage step is crucial. Consider performing the cleavage in a buffer where this compound is known to be stable, which may require screening various pH levels, salt concentrations, and additives.[3] Performing an on-column cleavage, where the fusion protein is bound to a resin while the tag is cleaved, can also be effective as it keeps the target protein at a lower effective concentration.[3]
Q3: What role does temperature play in maintaining this compound solubility?
A3: Temperature is a critical factor in protein stability.[4] For many recombinant proteins, lowering the expression and purification temperature (e.g., to 15-25°C or even 4°C) can slow down cellular processes, which can lead to better protein folding and reduced aggregation.[4][5] However, some proteins are cold-sensitive and may precipitate at lower temperatures.[1] It is advisable to empirically determine the optimal temperature for both the expression and purification of this compound. For storage, snap-freezing in liquid nitrogen and storing at -80°C with a cryoprotectant like glycerol is generally recommended over storage at 4°C to prevent aggregation during freeze-thaw cycles.[2]
Q4: Can the expression system affect the solubility of this compound?
A4: Absolutely. Complex eukaryotic proteins, when expressed in bacterial systems like E. coli, can form insoluble inclusion bodies due to the lack of appropriate machinery for post-translational modifications and complex folding.[6] If you are facing persistent solubility issues with this compound in a bacterial system, consider switching to a eukaryotic expression system, such as yeast, insect, or mammalian cells, which provide a more suitable environment for the proper folding of complex proteins.[4][6]
Troubleshooting Guide: this compound Solubility Issues
This guide provides a systematic approach to diagnosing and solving common solubility problems with this compound.
| Observed Issue | Potential Cause | Suggested Solution |
| This compound precipitates immediately after cell lysis. | Lysis buffer composition is suboptimal; protein concentration is too high. | Optimize the lysis buffer (see Buffer Optimization Table below). Increase the volume of lysis buffer to decrease the protein concentration.[1][2] Add protease inhibitors to prevent degradation, which can lead to aggregation.[7] |
| This compound is found in the insoluble pellet (inclusion bodies) after expression. | Expression conditions are promoting misfolding and aggregation. | Lower the induction temperature to 15-25°C.[5] Reduce the concentration of the inducing agent (e.g., IPTG).[5][8] Co-express molecular chaperones to assist in proper folding.[9] Consider switching to a eukaryotic expression system.[6] |
| This compound precipitates during dialysis or buffer exchange. | The new buffer is not suitable for maintaining this compound solubility. | Perform a buffer screen to identify optimal conditions for pH, ionic strength, and additives.[7] Dialyze against a series of buffers with gradually changing conditions. |
| Purified this compound aggregates over time during storage. | Improper storage conditions. | Flash-freeze aliquots in liquid nitrogen and store at -80°C.[2] Add a cryoprotectant such as 10-50% glycerol to the storage buffer.[7] Ensure the storage buffer has the optimal pH and salt concentration for stability. |
Experimental Protocols & Data
Buffer Optimization for Enhanced this compound Solubility
A common strategy to improve protein solubility is to screen a variety of buffer conditions. The following table summarizes key buffer components and their typical working concentrations for optimizing this compound solubility.
| Buffer Component | Typical Concentration Range | Purpose | Reference |
| Buffering Agent (e.g., Tris, HEPES, Phosphate) | 25-100 mM | Maintain a stable pH. The optimal pH should be at least one unit away from the protein's isoelectric point (pI).[1][10] | Tris-HCl is effective between pH 7.0-9.0, while HEPES is often used for maintaining enzyme structure at low temperatures (pH 7.2-8.2).[11] |
| Salt (e.g., NaCl, KCl) | 150-500 mM | Increase ionic strength to prevent non-specific electrostatic interactions and aggregation.[5][12] | At low concentrations, salts generally increase protein solubility. |
| Reducing Agents (e.g., DTT, TCEP, β-mercaptoethanol) | 1-10 mM | Prevent oxidation of cysteine residues and the formation of incorrect disulfide bonds.[1][12] | TCEP is more stable than DTT and β-mercaptoethanol.[12] |
| Stabilizing Osmolytes (e.g., Glycerol, Sucrose, Sorbitol) | 5-20% (v/v) for glycerol; 0.1-1 M for others | Stabilize protein structure and increase solubility.[10] | Sugars and polyols like sucrose and sorbitol can stabilize proteins through their hydroxyl groups.[] |
| Amino Acids (e.g., L-Arginine, L-Glutamate) | 50-500 mM | Suppress aggregation and aid in refolding.[3][9] | A combination of L-Arginine and L-Glutamate can be particularly effective.[14] |
| Non-denaturing Detergents (e.g., Tween-20, CHAPS) | 0.01-0.1% (v/v) | Solubilize aggregates by interacting with hydrophobic patches on the protein surface.[2][14] | Non-ionic or zwitterionic detergents are generally preferred.[2] |
Protocol: Small-Scale Solubility Screening for this compound
This protocol outlines a method to test the solubility of this compound in various buffer conditions.
-
Preparation of this compound Lysate:
-
Resuspend the cell pellet expressing this compound in a basal lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl).
-
Lyse the cells using sonication or a French press on ice.
-
Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet the insoluble fraction.
-
-
Solubilization Test:
-
Carefully separate the supernatant (soluble fraction) and the pellet (insoluble fraction).
-
Wash the pellet with the basal lysis buffer to remove any remaining soluble proteins and centrifuge again.
-
Resuspend aliquots of the washed pellet in a panel of test buffers with varying pH, salt concentrations, and additives as outlined in the table above.
-
Incubate the resuspended pellets for 1-2 hours at 4°C with gentle agitation.
-
-
Analysis:
-
Centrifuge the samples again under the same conditions.
-
Collect the supernatant from each test buffer.
-
Analyze the amount of solubilized this compound in each supernatant by SDS-PAGE and Coomassie staining or Western blot.
-
The buffer condition that yields the highest amount of this compound in the supernatant is the most promising for improving solubility.
-
Visualizing Workflows and Pathways
Experimental Workflow for Troubleshooting this compound Solubility
Caption: A workflow diagram illustrating the troubleshooting process for this compound solubility issues.
Logical Relationship of Factors Affecting Protein Solubility
Caption: Factors influencing the equilibrium between soluble and aggregated protein states.
References
- 1. benchchem.com [benchchem.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 5. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 6. Overcoming Solubility Challenges in Recombinant Protein Expression [proteos.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. journals.asm.org [journals.asm.org]
- 10. tebubio.com [tebubio.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. bitesizebio.com [bitesizebio.com]
- 14. biozentrum.unibas.ch [biozentrum.unibas.ch]
Technical Support Center: Managing Off-Target Effects in Genome Editing
A Note on Terminology: The term "CCD-2" is not a standard identifier for a specific molecule or technology in the context of off-target effects in current scientific literature. The following technical support guide focuses on CRISPR-Cas9, a revolutionary gene-editing tool where the management of off-target effects is a critical concern for researchers, scientists, and drug development professionals. The principles and methodologies discussed here are central to the field of genome editing and are likely to be relevant to your interests.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects in CRISPR-Cas9 genome editing?
Off-target effects are unintended genomic modifications, such as insertions, deletions, or point mutations, that occur at locations other than the intended on-target site.[1][2][3][4] These effects arise because the Cas9 nuclease, guided by a single guide RNA (sgRNA), can tolerate some mismatches between the sgRNA and the genomic DNA sequence, leading to cleavage at unintended loci.[1][4] Off-target mutations can have significant consequences, including the disruption of gene function, activation of oncogenes, or other harmful cellular events, which are major safety concerns for therapeutic applications.[1][2]
Q2: What are the primary causes of off-target effects?
The main cause of off-target effects is the sequence similarity between the intended target site and other regions in the genome. The CRISPR-Cas9 system can tolerate several mismatches between the sgRNA and the DNA, particularly in the region distal to the Protospacer Adjacent Motif (PAM).[1] The level of Cas9 and sgRNA expression, the duration of their presence in the cell, and the specific chromatin environment of potential off-target sites can also influence the frequency of off-target events.[4][5]
Q3: How can I predict potential off-target sites for my sgRNA?
Several computational tools are available to predict potential off-target sites in silico. These tools work by scanning a reference genome for sequences that are similar to the intended target sequence. They can be broadly categorized into alignment-based and scoring-based models.[1][6][7][8]
-
Alignment-based tools: (e.g., Cas-OFFinder, BTN, Bowtie) identify all potential off-target sites with a certain number of mismatches.[1]
-
Scoring-based tools: (e.g., MIT Specificity Score, Cutting Frequency Determination (CFD) score) not only identify potential sites but also assign a score to each site to predict the likelihood of off-target cleavage.[1][6]
It is crucial to use these tools during the sgRNA design phase to select guides with the lowest predicted off-target activity. However, in silico predictions should always be followed by experimental validation.[4]
Troubleshooting Guides
Issue: High frequency of off-target mutations detected in my experiment.
If you are observing a high frequency of off-target effects, consider the following troubleshooting steps:
1. Re-evaluate Your sgRNA Design:
-
Action: Use multiple off-target prediction tools to re-analyze your sgRNA. If the current sgRNA has a low specificity score, redesign it to target a more unique genomic region.
-
Rationale: The design of the sgRNA is a critical determinant of specificity.[1] Tools like CRISPOR and CHOPCHOP incorporate multiple scoring algorithms to help you choose a better guide.[1][6]
2. Optimize Delivery Method and Dosage:
-
Action: If you are using plasmid DNA to deliver the CRISPR components, switch to ribonucleoprotein (RNP) complexes (Cas9 protein pre-complexed with sgRNA). Titrate the amount of RNP to the lowest effective concentration.
-
Rationale: Plasmids lead to prolonged expression of Cas9 and sgRNA, increasing the chance of off-target cleavage. RNPs are active immediately upon delivery and are degraded relatively quickly by the cell, limiting the time window for off-target events.[9]
3. Use a High-Fidelity Cas9 Variant:
-
Action: Replace standard wild-type SpCas9 with an engineered high-fidelity variant such as eSpCas9, SpCas9-HF1, or HiFi-Cas9.[9]
-
Rationale: These engineered Cas9 proteins have been designed to have reduced binding to off-target sites without compromising on-target activity. They are less tolerant of mismatches between the sgRNA and the DNA.[9]
4. Consider Using a Nickase System:
-
Action: Instead of a single sgRNA and wild-type Cas9 which creates a double-strand break (DSB), use a pair of sgRNAs with a Cas9 nickase (a mutant Cas9 that only cuts one strand of the DNA).
-
Rationale: Two simultaneous single-strand breaks (nicks) in close proximity are required to generate a DSB, significantly increasing specificity because the likelihood of two independent off-target nicking events occurring close to each other is much lower.[2][9]
Issue: My in silico predictions do not match my experimental off-target results.
This is a common challenge, as computational predictions cannot fully capture the complexity of the cellular environment.
1. Employ an Unbiased, Genome-Wide Off-Target Detection Method:
-
Action: Use an experimental method that does not rely on prior predictions to identify off-target sites. Options include GUIDE-seq, CIRCLE-seq, Digenome-seq, or DISCOVER-seq.[1][5][6][10][11]
-
Rationale: These methods empirically identify the sites of Cas9 activity across the entire genome in your specific experimental system, providing a more accurate picture of off-target events.[1][5] Chromatin accessibility and other cellular factors can influence which predicted sites are actually cleaved.[5]
2. Validate a Broader Range of Predicted Sites:
-
Action: When validating predicted off-target sites, do not just test the top few candidates. Include sites with more mismatches or those located in different chromatin contexts.
-
Rationale: The scoring algorithms are not perfect, and sometimes lower-scoring sites can exhibit off-target cleavage while higher-scoring ones do not.
Quantitative Data Summary
The choice of off-target detection method involves a trade-off between sensitivity, cost, and biological relevance.
| Method Type | Method Name | Principle | Input | Advantages | Limitations |
| Biochemical (In vitro) | Digenome-seq | Sequencing of genomic DNA digested by Cas9 RNP.[6][10] | Purified genomic DNA | Highly sensitive, no cellular context bias.[10] | May identify sites not accessible in living cells, can have a lower signal-to-noise ratio.[1][5] |
| CIRCLE-seq | Sequencing of linearized circularized genomic DNA after Cas9 cleavage.[5][6][10] | Purified genomic DNA | High sensitivity, low DNA input required.[5][10] | May not reflect in vivo chromatin state.[5] | |
| Cell-based (In vivo) | GUIDE-seq | Integration of a short double-stranded oligodeoxynucleotide (dsODN) at DSB sites.[1][5][6][10] | Genomic DNA from edited cells | Captures DSBs in a cellular context, high specificity.[5][10] | Requires efficient transfection of dsODN, may be less sensitive for low-frequency events.[10] |
| DISCOVER-seq | Chromatin immunoprecipitation (ChIP) of DNA repair protein MRE11 followed by sequencing.[1][11] | Chromatin from edited cells or tissues | Applicable in vivo in animal models, high sensitivity, no transfection of tags needed.[11] | Indirect detection of DSBs, potential for background noise from endogenous DNA damage. |
Experimental Protocols
Protocol: Genome-wide Unbiased Identification of DSBs Enabled by Sequencing (GUIDE-seq)
This protocol provides a high-level overview of the GUIDE-seq method.
-
Cell Culture and Transfection: Co-transfect the cells of interest with the Cas9 and sgRNA expression plasmids (or RNP) along with a double-stranded oligodeoxynucleotide (dsODN) tag.
-
Genomic DNA Extraction: After a suitable incubation period (e.g., 72 hours), harvest the cells and extract high-quality genomic DNA.
-
DNA Fragmentation: Shear the genomic DNA to an appropriate size (e.g., 300-500 bp) using sonication or enzymatic methods.
-
End-Repair and A-tailing: Perform end-repair on the fragmented DNA to create blunt ends, followed by the addition of a single 'A' nucleotide to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the A-tailed DNA fragments.
-
PCR Amplification (Two Rounds):
-
First PCR: Perform a PCR with one primer annealing to the sequencing adapter and another primer annealing to the integrated dsODN tag. This selectively amplifies the junctions between the genomic DNA and the integrated tag.
-
Second PCR: Perform a nested PCR using primers that add the full sequencing adapters and indexes.
-
-
Sequencing and Analysis: Sequence the resulting library on a next-generation sequencing platform. Align the reads to the reference genome to identify the dsODN integration sites, which correspond to the locations of DSBs.
Visualizations
Caption: Workflow of CRISPR-Cas9 genome editing and the origin of off-target effects.
Caption: Decision-making workflow for mitigating CRISPR-Cas9 off-target effects.
References
- 1. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing [mdpi.com]
- 2. Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for detecting off-target effects of CRISPR/Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Homology-Independent CRISPR-Cas9 Off-Target Assessment Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. or.niscpr.res.in [or.niscpr.res.in]
- 7. Computational Prediction of Off-Target Effects in CRISPR Systems CRISPR | Huang | Computational Molecular Biology [bioscipublisher.com]
- 8. Computational tools for CRISPR Off-target detection: An overview | Indian Journal of Biochemistry and Biophysics (IJBB) [or.niscpr.res.in]
- 9. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 10. seqwell.com [seqwell.com]
- 11. Unbiased detection of CRISPR off-targets in vivo using DISCOVER-Seq - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of Coiled-Coil Domain-Containing Proteins
Disclaimer: The protein "CCD-2" is not a standardized or widely documented designation in publicly available scientific literature. The following guide provides strategies for improving the stability of generic coiled-coil domain-containing proteins in solution, based on established biophysical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons a coiled-coil protein might be unstable in solution?
Coiled-coil proteins are primarily stabilized by hydrophobic interactions along the helical interface and supplemented by ionic interactions.[1][2] Instability often arises from factors that disrupt these interactions, leading to unfolding, misfolding, and aggregation.[3] Common causes include:
-
Suboptimal Buffer Conditions: pH, ionic strength, and buffer composition can significantly impact a protein's charge distribution and solubility.[4][5]
-
High Protein Concentration: Increased proximity of protein molecules can promote aggregation, especially for proteins with exposed hydrophobic patches.[6]
-
Temperature Stress: Both elevated and freezing temperatures can lead to denaturation.[7][8][9] Purified proteins are often unstable at 4°C for long-term storage.[6]
-
Oxidation: Cysteine residues within the protein can form disulfide bonds, leading to aggregation.[6][10]
-
Proteolytic Degradation: Contaminating proteases can cleave the protein, leading to loss of function and stability.[11]
Q2: What is a good starting point for optimizing a buffer for my coiled-coil protein?
A systematic buffer screen is the most effective approach.[12] The goal is to identify conditions that maximize the protein's thermal stability, measured by its melting temperature (Tm). An effective screen should vary pH, salt concentration, and buffer type.[4][12] A technique like Differential Scanning Fluorimetry (DSF) is ideal for rapidly screening multiple conditions.[4][12]
Q3: How do additives like glycerol and arginine improve protein stability?
Additives, or excipients, can stabilize proteins through several mechanisms:
-
Cryoprotectants (e.g., Glycerol): These agents prevent the formation of ice crystals during freezing, which can denature proteins. They are essential for long-term storage at -80°C.[6][10]
-
Osmolytes: These molecules favor the natively folded state of the protein.[6]
-
Amino Acids (e.g., Arginine, Glutamate): A combination of arginine and glutamate can increase protein solubility and prevent aggregation by interacting with charged and hydrophobic surface regions.[6][10]
-
Reducing Agents (e.g., DTT, TCEP): For proteins with cysteine residues, reducing agents prevent the formation of intermolecular disulfide bonds that can lead to aggregation.[6][10]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments.
Problem: My protein precipitates or aggregates during purification or concentration.
This is a common issue often caused by high protein concentrations and suboptimal buffer conditions that lead to exposed hydrophobic surfaces.[6][13]
Troubleshooting Workflow for Protein Aggregation
Caption: Workflow for troubleshooting protein aggregation issues.
Q: My protein aggregates even at low concentrations. What should I try next?
A: This suggests the buffer composition itself is destabilizing.
-
Change Buffer pH: Proteins are often least soluble at their isoelectric point (pI), where their net charge is zero.[6] Adjust the buffer pH to be at least 1-2 units away from the protein's theoretical pI.
-
Vary Salt Concentration: Ionic strength affects electrostatic interactions.[6] Test a range of salt concentrations (e.g., 50 mM to 500 mM NaCl or KCl) to see what improves solubility.
-
Add Detergents: Low concentrations of non-denaturing detergents (e.g., 0.05% Tween-20) can help solubilize aggregates that form via hydrophobic patches.[13]
Problem: My protein loses activity after freeze-thaw cycles.
A: This indicates denaturation or aggregation during the freezing or thawing process.
-
Use a Cryoprotectant: Always include a cryoprotectant like glycerol (10-50%) in your final buffer before freezing.[6][10]
-
Flash Freeze: Freeze aliquots rapidly in liquid nitrogen or a dry ice/ethanol bath. This minimizes the formation of large ice crystals that can damage the protein structure.
-
Minimize Freeze-Thaw Cycles: Store the protein in single-use aliquots to avoid repeated cycles.
Data Presentation
Table 1: Effect of Buffer Composition on Thermal Stability (Tm)
This table illustrates hypothetical results from a Differential Scanning Fluorimetry (DSF) screen on a coiled-coil protein, demonstrating how buffer components can influence its melting temperature (Tm). A higher Tm indicates greater stability.[4][12]
| Buffer ID | Buffer System (50 mM) | pH | NaCl (mM) | Additive (5%) | Tm (°C) |
| A1 | HEPES | 7.5 | 150 | None | 48.2 |
| A2 | Tris-HCl | 8.0 | 150 | None | 49.5 |
| A3 | Sodium Citrate | 6.0 | 150 | None | 52.1 |
| B1 | Tris-HCl | 8.0 | 50 | None | 47.9 |
| B2 | Tris-HCl | 8.0 | 500 | None | 49.1 |
| C1 | Sodium Citrate | 6.0 | 150 | Glycerol | 54.8 |
| C2 | Sodium Citrate | 6.0 | 150 | Sucrose | 54.2 |
Key Experimental Protocols
Protocol 1: Buffer Screen via Differential Scanning Fluorimetry (DSF)
Objective: To identify the optimal buffer conditions for protein stability by measuring the thermal shift in the protein's melting temperature (Tm).
Materials:
-
Purified coiled-coil protein (stock at 1-2 mg/mL)
-
Protein thermal shift dye (e.g., SYPRO Orange)
-
96-well PCR plates
-
Real-time PCR instrument capable of fluorescence detection
-
Buffer stock solutions (various pH, salts, additives)
Methodology:
-
Prepare Master Mix: In a microcentrifuge tube, prepare a master mix containing your protein and the thermal shift dye at their final working concentrations. For example, for a 20 µL final reaction volume, mix 2 µL of 10X dye, 2 µL of 0.5 mg/mL protein stock, and 6 µL of nuclease-free water per reaction.
-
Prepare Buffer Plate: In a separate 96-well plate, prepare 2X concentrations of each buffer condition you wish to test.
-
Assay Plate Setup: Add 10 µL of the protein/dye master mix to each well of a 96-well PCR plate.
-
Add Buffers: Add 10 µL of each 2X buffer condition from the buffer plate to the corresponding wells of the assay plate. Mix gently by pipetting.
-
Seal and Centrifuge: Seal the plate with an optically clear adhesive film and briefly centrifuge to collect the contents at the bottom of the wells.
-
Run DSF Experiment:
-
Place the plate in the real-time PCR instrument.
-
Set the instrument to acquire fluorescence data (using the appropriate channel for your dye) over a temperature gradient. A typical gradient is from 25°C to 95°C with a ramp rate of 1°C/minute.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature for each well.
-
The midpoint of the sigmoidal transition in the curve represents the melting temperature (Tm). This can be determined by fitting the data or by finding the peak of the first derivative.
-
Identify the buffer conditions that result in the highest Tm.
-
Factors Influencing Coiled-Coil Stability
Caption: Key factors influencing the stability of coiled-coil proteins.
References
- 1. Improving coiled-coil stability by optimizing ionic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. photophysics.com [photophysics.com]
- 5. leukocare.com [leukocare.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. mdpi.com [mdpi.com]
- 8. Temperature range of thermodynamic stability for the native state of reversible two-state proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Khan Academy [khanacademy.org]
- 10. researchgate.net [researchgate.net]
- 11. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 12. Targeting Optimal Buffers for Downstream Crystallisation Screening [photophysics.com]
- 13. biozentrum.unibas.ch [biozentrum.unibas.ch]
Technical Support Center: Troubleshooting CCD-2 Experimental Variability
Welcome to the technical support center for the hypothetical CCD-2 (Cell-based Compound Discovery-2) assay. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common sources of experimental variability.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in cell-based assays like this compound?
A1: Experimental variability in cell-based assays can stem from multiple factors. These can be broadly categorized into three areas: biological, technical, and data analysis.[1][2][3]
-
Biological Variability: This includes issues with the cell line itself, such as misidentification, cross-contamination, genetic drift, and passage number.[4][5][6] The physiological state of the cells, influenced by culture conditions like media composition, serum quality, and incubation parameters, also plays a critical role.[7][8]
-
Technical Variability: This category covers inconsistencies in experimental execution. Key contributors include pipetting errors, reagent quality and stability, and variations in incubation times.[7][9] Automation and standardized protocols can help minimize this type of variability.[3][10][11]
-
Data Analysis Variability: The methods used to process and analyze raw data can introduce variability. This includes the choice of normalization methods and statistical analyses.[2]
Q2: How can I be sure that my this compound cell line is authentic and free from contamination?
A2: Cell line authentication is crucial for reproducible results. It is estimated that 15-20% of cell lines in use may be misidentified.[4]
-
Authentication: The most common method for authenticating human cell lines is Short Tandem Repeat (STR) analysis.[12] You should compare the STR profile of your working cell bank to a reputable cell bank repository.
-
Contamination: Regularly test your cell cultures for mycoplasma, as it can significantly alter cellular behavior.[12] Visual inspection for bacteria and fungi is also essential.[13]
Q3: My results for the this compound assay are inconsistent between experiments. What should I check first?
A3: When facing inter-experiment variability, it's best to start by examining the most fundamental components of your experimental workflow. The following flowchart outlines a basic troubleshooting process.
Caption: A simplified workflow for troubleshooting inconsistent experimental results.
Troubleshooting Guides
Issue 1: High Well-to-Well Variability within a Single Plate
High variability across wells of the same plate can obscure the true effect of your test compounds.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure cells are in a single-cell suspension before seeding. Mix the cell suspension between pipetting to prevent settling. Use a multichannel pipette for more consistent dispensing.[1] |
| Edge Effects | "Edge effects" can be caused by differential evaporation in the outer wells. To mitigate this, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS.[2] |
| Pipetting Errors | Calibrate pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid bubbles and inaccurate volumes. Reverse pipetting can improve accuracy with viscous solutions. |
| Incomplete Reagent Mixing | After adding reagents, gently swirl the plate to ensure even distribution without disturbing the cell monolayer. |
Issue 2: Inconsistent Results Between Different Experiments
Lack of reproducibility between experiments is a major challenge in drug discovery.[2][14]
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Variable Reagent Quality | Use the same lot of critical reagents (e.g., serum, media, compounds) for a set of related experiments.[9] Qualify new lots of reagents before use in critical studies. |
| Differences in Cell Passage Number | High passage numbers can lead to genetic drift and altered phenotypes.[7] Establish a working cell bank and use cells within a defined passage number range for all experiments. |
| Inconsistent Incubation Times | Use a calibrated timer and adhere strictly to the incubation times specified in the protocol. Small variations can lead to significant differences in results.[8] |
| Instrument Variability | Ensure that instruments like plate readers and liquid handlers are properly calibrated and maintained.[3] |
Issue 3: Unexpected or No Cellular Response
This could indicate a problem with the cells, the compound, or the assay itself.
Signaling Pathway Considerations
Understanding the expected signaling pathway is crucial for troubleshooting. If the this compound assay is designed to measure the inhibition of a specific kinase pathway, for example, a lack of response could be due to a problem at any step.
Caption: A diagram of a hypothetical signaling pathway for the this compound assay.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Inactive Compound | Verify the identity and purity of the compound. Ensure proper storage to prevent degradation. Perform a simple biochemical assay to confirm the compound's activity against its target, if possible. |
| Cell Line Does Not Express the Target | Confirm target expression in your this compound cell line using techniques like Western blotting or qPCR. |
| Incorrect Assay Endpoint | Ensure the chosen assay endpoint (e.g., cell viability, reporter gene expression) is appropriate for the mechanism of action of the compound. |
| Suboptimal Assay Conditions | Optimize assay parameters such as cell density, compound concentration range, and incubation time. |
Key Experimental Protocols
Protocol 1: Cell Line Authentication via STR Profiling
This protocol outlines the general steps for preparing genomic DNA for STR analysis.
Caption: A workflow for preparing samples for cell line authentication.
Methodology:
-
Cell Harvest:
-
Culture this compound cells to approximately 80% confluency.
-
Wash the cells with PBS and detach them using trypsin.
-
Centrifuge the cell suspension and discard the supernatant.
-
Resuspend the cell pellet in PBS.
-
-
Genomic DNA Extraction:
-
Use a commercial genomic DNA extraction kit according to the manufacturer's instructions.
-
This typically involves cell lysis, protein precipitation, and DNA precipitation.
-
-
DNA Quantification:
-
Measure the concentration and purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop).
-
The A260/A280 ratio should be approximately 1.8.
-
-
Submission for Analysis:
-
Submit the purified genomic DNA to a reputable service provider for STR profiling.
-
Compare the resulting STR profile to the database of known cell line profiles.
-
Protocol 2: Mycoplasma Testing
Regularly testing for mycoplasma is a critical quality control step.
Methodology:
-
Sample Collection:
-
Collect 1 mL of spent culture medium from a 2-3 day old this compound cell culture.
-
-
Detection Assay:
-
Use a commercial PCR-based mycoplasma detection kit for rapid and sensitive results.
-
Follow the manufacturer's protocol, which typically involves:
-
Preparing a master mix of PCR reagents.
-
Adding the cell culture supernatant to the master mix.
-
Running the PCR reaction.
-
Analyzing the results by gel electrophoresis or a real-time PCR instrument.
-
-
-
Interpretation:
References
- 1. mt.com [mt.com]
- 2. A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dispendix.com [dispendix.com]
- 4. Cell Line Cross-Contamination and Misidentification; Common Cell Culture Problems [sigmaaldrich.com]
- 5. Incidences of problematic cell lines are lower in papers that use RRIDs to identify cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. woah.org [woah.org]
- 10. cellgs.com [cellgs.com]
- 11. Reducing sources of variance in experimental procedures in in vitro research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fixing problems with cell lines: Technologies and policies can improve authentication - PMC [pmc.ncbi.nlm.nih.gov]
- 13. corning.com [corning.com]
- 14. cos.io [cos.io]
- 15. adl.usm.my [adl.usm.my]
Technical Support Center: Navigating and Mitigating Compound-Induced Cytotoxicity
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address challenges related to compound-induced cytotoxicity in experimental settings. While the specific compound "CCD-2" is not identifiable in the public domain and may be an internal designation, this guide provides a comprehensive framework for understanding and mitigating cytotoxicity induced by any experimental compound.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of unexpected cytotoxicity in my experiments?
A1: Unexpected cytotoxicity can stem from several factors beyond the compound's intended on-target effect. These can be broadly categorized as:
-
Off-target effects: The compound may interact with unintended cellular proteins, disrupting essential pathways.[1]
-
Metabolite toxicity: The breakdown products of the compound within the cell could be more toxic than the parent molecule.
-
Compound-specific properties: Poor solubility leading to aggregation, or inherent chemical instability in culture media can induce cellular stress.[2]
-
Experimental conditions: High concentrations of solvents (like DMSO), suboptimal cell culture conditions (e.g., stressed or high-passage number cells), or contamination can all contribute to cell death.[2][3]
Q2: How can I differentiate between on-target and off-target cytotoxicity?
A2: Distinguishing between on-target and off-target effects is crucial for accurate interpretation of your results. A multi-pronged approach is recommended:
-
Use of control compounds: Include a structurally similar but inactive analog of your compound as a negative control.[1]
-
Genetic approaches: Employ techniques like CRISPR-Cas9 or siRNA to knock down the intended target.[1] If the cytotoxic phenotype persists in the absence of the target, it's likely an off-target effect.
-
Cellular Thermal Shift Assay (CETSA): This method can confirm target engagement in intact cells.[1]
-
Testing in different cell lines: The expression levels of on-target and potential off-target proteins can vary between cell lines, providing clues to the mechanism of cytotoxicity.[1]
Q3: What are the initial steps to take when observing high levels of cell death?
A3: When faced with unexpected cytotoxicity, a systematic verification of your experimental setup is the first line of defense.
-
Verify Compound Concentration: Double-check all calculations for dilutions and ensure the accuracy of your stock solution concentration.[3]
-
Assess Cell Health: Confirm that your cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma).[3]
-
Evaluate Solvent Toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) is not toxic to your cells by including a vehicle-only control.[2]
-
Repeat with Fresh Reagents: A critical step is to repeat the experiment with freshly prepared reagents and a new aliquot of the compound.[3]
Q4: My cytotoxicity assay results are inconsistent. What could be the cause?
A4: Inconsistent results are often due to technical variability.
-
Pipetting Technique: Ensure accurate and consistent pipetting.[4]
-
Edge Effects: The outer wells of a microplate are prone to evaporation. It's good practice to fill these wells with sterile media or PBS and not use them for data collection.[4]
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before plating to have consistent cell numbers in each well.[2]
-
Compound Instability: Your compound might be degrading in the culture medium over the course of the experiment.[2]
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed Across All Tested Cell Lines
This scenario often points to a general cytotoxic mechanism, off-target effects, or issues with the compound itself.
| Potential Cause | Troubleshooting Step | Methodology |
| Compound Concentration Error | Verify calculations and perform a new serial dilution. | Re-calculate all dilution steps and prepare fresh dilutions from the stock solution. |
| Compound Instability/Degradation | Assess compound stability in culture medium. | Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.[2] |
| Microbial Contamination | Test cell cultures for contamination. | Use a mycoplasma detection kit to test your cell stocks. |
| Off-Target Effects | Profile the compound against a panel of targets. | Utilize services that offer kinase or other target-based profiling to identify unintended interactions.[1] |
Issue 2: Cytotoxicity Observed Only in Specific Cell Lines
This suggests a target that is uniquely expressed or essential in those cell lines.
| Potential Cause | Troubleshooting Step | Methodology |
| Differential Target Expression | Quantify the expression of the intended target. | Use qPCR or Western blotting to compare the expression levels of the target protein between sensitive and resistant cell lines. |
| Presence of Specific Off-Targets | Identify potential off-targets expressed in sensitive cells. | Analyze publicly available gene expression databases for proteins that are uniquely expressed in the sensitive cell lines and could be potential off-targets. |
| Different Metabolic Pathways | Compare the metabolic profiles of the cell lines. | Certain cell lines may metabolize the compound into a more toxic form. |
Experimental Protocols
Protocol 1: Determining the 50% Cytotoxic Concentration (CC50) using an MTT Assay
Objective: To quantify the concentration of a compound that reduces cell viability by 50%.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound. Add the different concentrations to the appropriate wells. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours, allowing for the formation of formazan crystals.[4]
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[5]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot cell viability against the compound concentration to determine the CC50 value.[5]
Protocol 2: Assessing Apoptosis using Annexin V/Propidium Iodide (PI) Staining
Objective: To determine if the observed cytotoxicity is due to apoptosis.
Methodology:
-
Cell Treatment: Treat cells with the compound at a concentration around the CC50.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.[2]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[2]
-
Analysis: Analyze the cells by flow cytometry. An increase in the Annexin V positive population indicates apoptosis.[2]
Data Presentation
Table 1: Hypothetical Cytotoxicity Data for Compound this compound
| Cell Line | Target Expression (Relative Units) | CC50 (µM) after 48h | Primary Mechanism of Cell Death |
| Cell Line A | 1.0 | 5.2 | Apoptosis |
| Cell Line B | 0.2 | > 100 | - |
| Cell Line C | 1.5 | 2.8 | Apoptosis & Necrosis |
Visualizations
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Caption: A simplified signaling pathway of compound-induced cytotoxicity.
References
Technical Support Center: Enhancing the Bioavailability of CCD-2
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance and troubleshooting for researchers encountering challenges with the oral bioavailability of the investigational compound CCD-2. Given that this compound exhibits low aqueous solubility, this guide focuses on strategies to improve its dissolution and absorption, critical factors for achieving therapeutic efficacy in vivo.
Frequently Asked Questions (FAQs)
Q1: Our in vitro assays with this compound show high potency, but we observe minimal or no efficacy in our animal models. What is the likely cause?
A1: A significant discrepancy between in vitro potency and in vivo efficacy is frequently linked to poor oral bioavailability. For an orally administered compound like this compound to be effective, it must first dissolve in the gastrointestinal fluids and then permeate the intestinal membrane to enter systemic circulation.[1][2] Low aqueous solubility is a primary obstacle to dissolution and, consequently, a major reason for low bioavailability.[3][4] It is essential to evaluate the physicochemical properties of this compound, particularly its solubility and permeability, to diagnose the issue accurately.
Q2: What are the initial strategies to consider for improving the bioavailability of a poorly soluble compound like this compound?
A2: The initial focus should be on enhancing the compound's solubility and dissolution rate.[1][5] Key preliminary strategies include:
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[4]
-
Formulation with Solubilizing Excipients: Utilizing co-solvents, surfactants, or complexing agents can significantly improve solubility.[3][6]
-
pH Adjustment: If this compound's solubility is pH-dependent, adjusting the formulation's pH can enhance its solubility in the gastrointestinal tract.[7]
-
Amorphous Solid Dispersions: Converting the crystalline form of this compound to a more soluble amorphous state can improve its dissolution rate.[8][9]
Q3: We are observing high variability in our in vivo study results with this compound. What could be the contributing factors?
A3: High variability in in vivo data for poorly soluble compounds is a common challenge. Potential causes include:
-
Inconsistent Formulation: Lack of homogeneity in a suspension or incomplete dissolution in a solution can lead to variable dosing.
-
Food Effects: The presence or absence of food can significantly impact the absorption of lipophilic compounds. Standardizing the feeding schedule for animal studies is crucial.[1]
-
Gastrointestinal pH Variability: Natural variations in the pH of the gastrointestinal tract among subjects can affect the dissolution of a pH-sensitive compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound precipitates out of the formulation upon storage or dilution. | Supersaturation and Instability: The concentration of this compound may be exceeding its thermodynamic solubility in the chosen vehicle. | Consider reducing the concentration or incorporating a precipitation inhibitor such as HPMC or PVP.[1] |
| pH Shift: The solubility of this compound may be pH-dependent, and changes in pH upon storage or dilution can cause precipitation. | Buffer the formulation to maintain an optimal pH for this compound solubility.[1] | |
| Low and erratic plasma concentrations of this compound in pharmacokinetic studies. | Poor Dissolution Rate: The solid form of this compound may have a very slow dissolution rate in gastrointestinal fluids. | Employ particle size reduction techniques like micronization or nanomilling.[4] Alternatively, explore enabling formulations such as solid dispersions or lipid-based systems.[8][10] |
| Low Permeability: this compound may have inherently low permeability across the intestinal epithelium. | Conduct in vitro permeability assays (e.g., Caco-2) to assess permeability.[11] If permeability is low, prodrug strategies may need to be considered.[8] | |
| First-Pass Metabolism: this compound may be extensively metabolized in the liver before reaching systemic circulation. | Investigate lipid-based formulations that can promote lymphatic transport, thereby bypassing first-pass metabolism.[12][13] | |
| No significant improvement in bioavailability despite using a co-solvent. | Inappropriate Co-solvent Selection: The chosen co-solvent may not be optimal for solubilizing this compound. | Screen a panel of pharmaceutically acceptable co-solvents and surfactants to identify the most effective solubilizing agents. |
| Precipitation upon Dilution in Aqueous Media: The co-solvent formulation may not be robust to dilution in the gastrointestinal tract, leading to precipitation of this compound. | Consider self-emulsifying drug delivery systems (SEDDS) that form fine emulsions upon contact with aqueous media, keeping the drug solubilized.[2] |
Experimental Protocols
Protocol 1: Screening for Solubilizing Excipients
Objective: To identify suitable co-solvents and surfactants that enhance the solubility of this compound.
Methodology:
-
Prepare stock solutions of various pharmaceutically acceptable co-solvents (e.g., PEG 400, Propylene Glycol, Ethanol) and surfactants (e.g., Polysorbate 80, Cremophor EL).
-
Add an excess amount of this compound to a fixed volume of each excipient or a mixture of excipients.
-
Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation is reached.
-
Centrifuge the samples to pellet the undissolved this compound.
-
Carefully collect the supernatant and dilute it with a suitable solvent.
-
Quantify the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).
Protocol 2: Preparation and Evaluation of a Micronized Suspension
Objective: To prepare a suspension of micronized this compound and evaluate its physical stability.
Methodology:
-
Micronization: Reduce the particle size of this compound using a jet mill or other suitable micronization technique. Characterize the particle size distribution using laser diffraction.
-
Vehicle Preparation: Prepare an aqueous vehicle containing a suspending agent (e.g., 0.5% w/v carboxymethyl cellulose) and a wetting agent (e.g., 0.1% w/v docusate sodium).
-
Suspension Formulation: Disperse the micronized this compound in the vehicle using a high-shear mixer to form a uniform suspension.
-
Physical Stability Assessment: Store the suspension at different temperatures and monitor for physical changes such as sedimentation, caking, and crystal growth over time.
Protocol 3: In Vitro Permeability Assessment using Caco-2 Cells
Objective: To determine the intestinal permeability of this compound.
Methodology:
-
Culture Caco-2 cells on permeable filter supports until a confluent monolayer is formed, as confirmed by measuring the transepithelial electrical resistance (TEER).
-
Prepare a solution of this compound in a transport buffer.
-
Add the this compound solution to the apical (AP) side of the Caco-2 monolayer.
-
At predetermined time intervals, collect samples from the basolateral (BL) side.
-
Quantify the concentration of this compound in the collected samples using a sensitive analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp).
Data Presentation
Table 1: Solubility of this compound in Various Excipients
| Excipient | Concentration (% w/v) | Solubility of this compound (µg/mL) |
| Water | - | < 1 |
| PEG 400 | 100 | 5,200 |
| Propylene Glycol | 100 | 2,100 |
| Polysorbate 80 | 20 | 1,500 |
| Cremophor EL | 20 | 3,800 |
| PEG 400 / Water | 50 / 50 | 850 |
| PEG 400 / Polysorbate 80 | 80 / 20 | 7,500 |
Table 2: Impact of Particle Size on Dissolution Rate of this compound
| Particle Size (D90) | Dissolution Rate (µg/cm²/min) |
| 150 µm (Unprocessed) | 0.5 |
| 20 µm (Micronized) | 4.2 |
| 0.5 µm (Nanosuspension) | 15.8 |
Visualizations
Caption: Experimental workflow for enhancing the bioavailability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. erpublications.com [erpublications.com]
- 4. mdpi.com [mdpi.com]
- 5. bioavailability.com [bioavailability.com]
- 6. researchgate.net [researchgate.net]
- 7. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches [mdpi.com]
- 10. [PDF] Lipid-Based Oral Formulation Strategies for Lipophilic Drugs | Semantic Scholar [semanticscholar.org]
- 11. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
- 12. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. symmetric.events [symmetric.events]
Technical Support Center: CVA-2 Assay Kit
This technical support center provides troubleshooting guides and frequently asked questions for the Cell Viability Assay Kit-2 (CVA-2). This resource is intended for researchers, scientists, and drug development professionals who may encounter unexpected results during their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of the CVA-2 assay. Each issue is presented in a question-and-answer format with recommended solutions.
Issue 1: Higher than expected background absorbance in control wells (no cells).
-
Question: Why is the absorbance in my negative control wells (media only) much higher than the value stated in the kit protocol?
-
Answer: High background absorbance can be caused by several factors. Contamination of the assay medium or the reagent itself is a common cause. Ensure that all components are sterile and that there is no microbial contamination, which can metabolize the substrate and produce a colorimetric signal. Another possibility is the intrinsic absorbance of the phenol red in the culture medium. For assays with low cell numbers, it is recommended to use a phenol red-free medium. Finally, improper storage of the CVA-2 reagent can lead to its degradation and auto-oxidation, resulting in a higher background signal. Always store the reagent as recommended in the product datasheet.
Issue 2: Low signal or no significant difference between treated and untreated cells.
-
Question: My experimental results show a very low absorbance reading for my live cells, and there's no clear difference between my control group and the cells treated with a cytotoxic compound. What could be the problem?
-
Answer: A low signal can indicate several potential issues. Firstly, ensure that the cell density is within the optimal range for the assay as specified in the protocol. Too few cells will result in a signal that is difficult to distinguish from the background. Secondly, check the incubation time with the CVA-2 reagent. Insufficient incubation will not allow for enough metabolic conversion of the substrate to produce a robust signal. Conversely, if the cells have been treated with a very potent cytotoxic agent, the majority of cells may have died and detached from the plate before the assay was performed, leading to a low signal. It is also important to verify the metabolic activity of your specific cell line, as some cell types are inherently less metabolically active than others.
Issue 3: High variability between replicate wells.
-
Question: I am observing significant differences in absorbance readings between my replicate wells for the same experimental condition. What is causing this variability?
-
Answer: High variability is often due to inconsistent cell seeding or pipetting errors. Ensure that your cells are in a single-cell suspension before plating to avoid clumping, which leads to an uneven distribution of cells across the wells. When adding the CVA-2 reagent, be careful to pipette accurately and consistently into each well. Another potential cause is the "edge effect," where wells on the perimeter of the microplate evaporate more quickly, leading to changes in concentration and cell viability. To mitigate this, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile media or PBS.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the CVA-2 assay? The CVA-2 assay is a colorimetric method for determining the number of viable cells in a culture. The assay principle is based on the reduction of a tetrazolium salt by metabolically active cells. Dehydrogenase enzymes in viable cells cleave the tetrazolium salt into a colored formazan product, which can be quantified by measuring the absorbance at a specific wavelength. The amount of formazan produced is directly proportional to the number of living cells.
Q2: Can the CVA-2 assay be used with suspension cells? Yes, the CVA-2 assay is suitable for both adherent and suspension cell lines. For suspension cells, it is necessary to centrifuge the microplate and carefully remove the supernatant before adding the solubilization solution to dissolve the formazan crystals.
Q3: Is the CVA-2 assay endpoint or kinetic? The CVA-2 assay is an endpoint assay. After the incubation period with the reagent, a stop solution is typically added to halt the reaction and solubilize the formazan crystals before reading the absorbance.
Q4: How should I prepare my compound for testing? If your test compound is dissolved in a solvent such as DMSO, ensure that the final concentration of the solvent in the cell culture medium is consistent across all wells, including the untreated controls. A high concentration of solvent can be toxic to cells and interfere with the assay results. It is recommended to run a solvent toxicity control to determine the maximum non-toxic concentration.
Data Presentation
The following tables provide a summary of key quantitative parameters for the CVA-2 assay to aid in troubleshooting and experimental setup.
Table 1: Recommended Cell Seeding Densities
| Cell Type | Seeding Density (cells/well in 96-well plate) |
| Adherent Cells (e.g., HeLa, A549) | 5,000 - 10,000 |
| Suspension Cells (e.g., Jurkat, K562) | 10,000 - 20,000 |
| Primary Cells | Varies, optimization required |
Table 2: Troubleshooting Quick Reference
| Observation | Potential Cause | Recommended Solution |
| High Background | Reagent contamination | Use fresh, sterile reagent and media |
| Phenol red interference | Use phenol red-free medium | |
| Low Signal | Insufficient cell number | Increase cell seeding density |
| Short incubation time | Optimize incubation time (e.g., 1-4 hours) | |
| High Variability | Inconsistent cell seeding | Ensure single-cell suspension before plating |
| Pipetting errors | Use calibrated pipettes and proper technique | |
| Edge effect | Avoid using outer wells of the plate |
Experimental Protocols
Standard Protocol for Adherent Cells using CVA-2 Assay Kit
-
Cell Seeding: Plate cells in a 96-well microplate at the desired density and allow them to attach overnight in a CO2 incubator.
-
Compound Treatment: Add the test compounds at various concentrations to the appropriate wells. Include untreated control wells and solvent control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add 10 µL of the CVA-2 reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by gentle pipetting.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 570 nm) using a microplate reader.
Visualizations
Caption: Troubleshooting workflow for the CVA-2 assay.
Caption: Mechanism of the CVA-2 cell viability assay.
Validation & Comparative
Validating the In Vivo Efficacy of Carotenoid Cleavage Dioxygenase 2 (CCD2): A Comparative Guide
For researchers and professionals in drug development and biotechnology, the rigorous in vivo validation of protein function is a critical step. This guide provides a comparative overview of experimental approaches to validate the efficacy of Carotenoid Cleavage Dioxygenase 2 (CCD2), an enzyme of significant interest for its role in the biosynthesis of high-value compounds.
Introduction to CCD2 and its In Vivo Validation
Carotenoid Cleavage Dioxygenase 2 (CCD2) is a key enzyme in the biosynthetic pathway of crocetin, a precursor to the vibrant color and aroma of saffron.[1][2] The validation of its enzymatic activity in vivo is crucial for applications in synthetic biology and the production of valuable apocarotenoids. This guide focuses on the functional identification of CCD2 from Crocus sativus (CsCCD2) within an engineered Escherichia coli system, a common platform for such validations.[1]
Comparative Data on In Vivo CCD2 Efficacy
The efficacy of CCD2 in vivo can be assessed by quantifying the production of its catalytic products from various carotenoid substrates. Below is a summary of comparative data from studies using engineered E. coli expressing CsCCD2.
| Substrate | Product | Conversion Efficiency (%) | Reference |
| Zeaxanthin | Crocetin dialdehyde | ~15% | [1] |
| Lutein | Not specified | ~1.7% - 4.8% | [3] |
| β-carotene | Not cleaved | 0% | [1] |
| Lycopene | Not cleaved | 0% | [1] |
| Violaxanthin | Not cleaved | 0% | |
| β-cryptoxanthin | Not cleaved | 0% |
Note: Conversion efficiencies can vary based on the specific experimental conditions, including the expression vector, host strain, and culture conditions.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and comparison of experimental results.
1. Construction of CCD2 Expression Vectors:
-
Objective: To clone the CsCCD2 gene into a suitable prokaryotic expression vector.
-
Protocol:
-
The coding sequence of CsCCD2 is amplified from Crocus sativus cDNA via PCR.
-
The amplified gene is then cloned into an expression vector, such as pET32a, which may include fusion tags (e.g., GST, SUMO, MBP) to enhance soluble protein expression.[1]
-
The integrity of the cloned sequence is verified by Sanger sequencing.
-
2. In Vivo Functional Assay in Engineered E. coli:
-
Objective: To express CsCCD2 in E. coli strains engineered to produce specific carotenoid substrates and to detect the resulting cleavage products.
-
Protocol:
-
The CsCCD2 expression vector is transformed into an E. coli host strain (e.g., BL21 (DE3)) that has been co-transformed with plasmids containing the genes for the biosynthesis of a specific carotenoid substrate (e.g., zeaxanthin, β-carotene, or lycopene).[1]
-
The engineered E. coli strains are cultured under appropriate conditions to induce both carotenoid production and CsCCD2 expression.
-
Protein expression is induced by the addition of an inducer, such as Isopropyl β-D-1-thiogalactopyranoside (IPTG).[1]
-
After a suitable incubation period, the bacterial cells are harvested.
-
3. Product Extraction and Analysis:
-
Objective: To extract the carotenoids and their cleavage products from the engineered E. coli and to identify and quantify them.
-
Protocol:
-
The harvested cell pellets are subjected to solvent extraction (e.g., with acetone or methanol) to isolate the carotenoids and apocarotenoids.
-
The extracts are then analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS/MS) for product identification and quantification.[1]
-
Visualizing Key Processes
Biosynthetic Pathway of Crocetin via CCD2
The following diagram illustrates the enzymatic action of CCD2 in the conversion of zeaxanthin to crocetin dialdehyde.
Caption: Biosynthetic pathway of crocetin dialdehyde from zeaxanthin catalyzed by the CCD2 enzyme.
In Vivo Efficacy Validation Workflow
The experimental workflow for validating the in vivo efficacy of CCD2 in an engineered microbial host is depicted below.
Caption: Experimental workflow for the in vivo validation of CCD2 efficacy in engineered E. coli.
References
A Comparative Guide to Carotenoid Cleavage Dioxygenase 2 (CCD2) and Potential Competitive Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the enzyme Carotenoid Cleavage Dioxygenase 2 (CCD2), its role in the biosynthesis of crocin, and a discussion of a potential class of competitor compounds. Due to the limited availability of public data on specific small molecule inhibitors of CCD2, this document will focus on the natural enzymatic reaction and a representative assay for the broader class of carotenoid cleavage dioxygenases.
Introduction to CCD2
Carotenoid Cleavage Dioxygenase 2 (CCD2) is a key enzyme in the biosynthetic pathway of crocins, the compounds responsible for the vibrant color of saffron.[1][2][3] CCD2 catalyzes the oxidative cleavage of zeaxanthin at the 7,8 and 7',8' double bonds to produce crocetin dialdehyde, a precursor to crocin.[1][2][4] This enzymatic step is a critical control point in the production of these commercially valuable apocarotenoids.
The Crocin Biosynthesis Pathway
The biosynthesis of crocin is a multi-step process that occurs in the chromoplasts of plant cells. The pathway begins with the production of carotenoids, leading to the synthesis of zeaxanthin. CCD2 then acts on zeaxanthin to initiate the formation of crocetin dialdehyde, which is subsequently converted to crocin.
Comparison of CCD2 Activity with a Potential Competitor Class
The following table outlines the interaction of CCD2 with its natural substrate, zeaxanthin, and the theoretical interaction with a potential competitive inhibitor from the arylalkyl-hydroxamic acid class.
| Feature | CCD2 with Zeaxanthin (Natural Substrate) | CCD2 with Arylalkyl-hydroxamic acid (Potential Competitor) |
| Interaction Type | Enzymatic catalysis | Competitive inhibition (theoretically) |
| Binding Site | Active site | Active site (competes with substrate) |
| Mechanism of Action | Oxidative cleavage of the 7,8 and 7',8' double bonds of zeaxanthin.[1][2] | Chelation of the iron cofactor in the active site, preventing substrate binding. |
| Outcome | Production of crocetin dialdehyde.[1][2] | Inhibition of crocetin dialdehyde production. |
| Quantitative Data | Specific activity can be measured by product formation. | No specific IC50 values for CCD2 are publicly available. |
Experimental Protocols: In Vivo Assay for CCD Inhibition
A common method to assess the activity of carotenoid cleavage dioxygenases and their inhibitors is an in vivo assay using genetically engineered Escherichia coli.[5][6]
Principle: E. coli strains are engineered to produce a specific carotenoid, such as β-carotene, which gives the bacterial colonies a distinct color. When a functional CCD enzyme is introduced and expressed, it cleaves the carotenoid, leading to a loss of color. The activity of a potential inhibitor can then be quantified by its ability to prevent this color loss, which is measured by the increased accumulation of the carotenoid substrate.
Methodology:
-
Strain Preparation: An E. coli strain capable of producing a specific carotenoid (e.g., β-carotene) is used.
-
Transformation: The E. coli strain is transformed with a plasmid containing the gene for the CCD enzyme of interest (e.g., CCD2).
-
Culture and Induction: The transformed bacteria are cultured in a suitable medium. The expression of the CCD enzyme is induced at a specific growth phase.
-
Inhibitor Application: The potential inhibitor compound, dissolved in a suitable solvent, is added to the culture at various concentrations. A control group without the inhibitor is also maintained.
-
Incubation: The cultures are incubated for a specific period to allow for enzyme expression, carotenoid cleavage, and inhibitor action.
-
Carotenoid Extraction: After incubation, the bacterial cells are harvested, and the carotenoids are extracted using an organic solvent (e.g., acetone or ethanol).
-
Quantification: The amount of the remaining carotenoid is quantified using spectrophotometry or high-performance liquid chromatography (HPLC).
-
Data Analysis: The percentage of inhibition is calculated by comparing the carotenoid levels in the inhibitor-treated groups to the control groups.
Conclusion
CCD2 is a crucial enzyme in the biosynthesis of crocin, a valuable natural product. While the direct comparison with a specific small molecule competitor is currently limited by the lack of public data, the understanding of its enzymatic function and the availability of assays for the broader CCD family provide a strong foundation for future research. The arylalkyl-hydroxamic acids represent a promising starting point for the development of specific CCD2 inhibitors, which could be valuable tools for modulating crocin production and for further elucidating the biological roles of this important enzyme. Further studies are needed to identify and characterize potent and selective inhibitors of CCD2 to enable direct comparative analysis.
References
- 1. The carotenoid cleavage dioxygenase CCD2 catalysing the synthesis of crocetin in spring crocuses and saffron is a plastidial enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An electrophilic fragment screening for the development of small molecules targeting caspase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel carotenoid cleavage dioxygenase catalyzes the first dedicated step in saffron crocin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural and Mechanistic Aspects of Carotenoid Cleavage Dioxygenases (CCDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective Inhibition of Carotenoid Cleavage Dioxygenases: PHENOTYPIC EFFECTS ON SHOOT BRANCHING - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Target Validation: A Guide to Knockdown Studies for Novel Therapeutics
The critical first step in drug discovery is target validation, a process that confirms the role of a specific molecule in a disease and assesses its potential as a therapeutic point of intervention.[1][2] Knockdown studies, which temporarily suppress the expression of a target gene, are a cornerstone of this process, allowing researchers to observe the resulting phenotypic effects and validate the target's role in disease pathology.[2][3]
This guide provides a comparative overview of common knockdown methodologies used to validate novel therapeutic targets. While the specific target "CCD-2" is not found in established protein and gene databases, this document will use the example of a hypothetical Coiled-Coil Domain-containing protein to illustrate the principles and experimental workflows involved in target validation. Researchers can adapt these frameworks to their specific protein of interest.
The term "CCD" can refer to a Coiled-Coil Domain, a common protein structural motif.[4][5][6] Several Coiled-Coil Domain-containing (CCDC) proteins, such as CCDC69 and CCDC3, have been investigated for their roles in cellular processes and disease, making them relevant examples for understanding target validation approaches.[7][8]
Comparative Analysis of Knockdown Technologies
The selection of a knockdown technology is crucial and depends on the specific research goals, experimental system, and desired duration of gene suppression. The most widely used methods are RNA interference (RNAi), including small interfering RNA (siRNA) and short hairpin RNA (shRNA), and CRISPR-based technologies.[2][9]
| Parameter | siRNA (Small Interfering RNA) | shRNA (Short Hairpin RNA) | CRISPRi (Interference) | CRISPR-Cas9 (Knockout) |
| Mechanism | Post-transcriptional gene silencing via mRNA degradation.[3] | Post-transcriptional gene silencing via continuously expressed shRNA processed into siRNA. | Transcriptional repression by blocking RNA polymerase.[9] | Gene knockout through permanent DNA modification (double-strand breaks).[9] |
| Delivery | Transient transfection of synthetic oligonucleotides. | Viral vector (e.g., lentivirus, adenovirus) delivery for stable integration. | Viral or plasmid delivery of dCas9-KRAB and guide RNA. | Viral or plasmid delivery of Cas9 and guide RNA. |
| Effect Duration | Transient (typically 48-96 hours). | Stable, long-term suppression. | Stable, long-term, and often reversible. | Permanent gene knockout. |
| Throughput | High-throughput screening is feasible.[2] | Suitable for long-term studies and in vivo models. | High-throughput screening capabilities. | Suitable for generating stable knockout cell lines. |
| Off-Target Effects | Can occur due to partial sequence homology. | Potential for off-target effects and cellular toxicity from viral vectors. | Fewer off-target effects compared to Cas9 nuclease. | Potential for off-target DNA cleavage. |
| Best For | Rapid initial validation of multiple targets. | Long-term studies, in vivo validation, and development of stable cell lines. | Reversible gene suppression and functional genomics screens. | Complete loss-of-function studies. |
Experimental Protocols
General Protocol for siRNA-Mediated Knockdown and Validation
This protocol outlines a typical workflow for transiently knocking down a target protein (e.g., a hypothetical CCDC protein) in a cell line (e.g., HeLa cells) and validating the knockdown efficiency.
-
siRNA Design and Synthesis :
-
Design at least three unique siRNAs targeting the mRNA of the protein of interest.
-
Include a non-targeting (scrambled) siRNA as a negative control.
-
Synthesize and purify the siRNA oligonucleotides.
-
-
Cell Culture and Transfection :
-
Culture HeLa cells in appropriate media until they reach 50-60% confluency.
-
On the day of transfection, dilute the siRNA in an appropriate transfection reagent (e.g., lipofectamine) according to the manufacturer's instructions.
-
Incubate the siRNA-lipid complexes with the cells for 4-6 hours.
-
Replace the transfection medium with fresh culture medium and incubate for 48-72 hours.
-
-
Validation of Knockdown :
-
Quantitative PCR (qPCR) :
-
Isolate total RNA from the transfected cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform qPCR using primers specific to the target gene and a housekeeping gene (e.g., GAPDH) for normalization.[10]
-
Calculate the relative mRNA expression to determine knockdown efficiency at the transcript level.
-
-
Western Blot :
-
Lyse the transfected cells and quantify the total protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody and visualize the protein bands to confirm knockdown at the protein level.
-
-
Visualizing Experimental Workflows and Pathways
Diagrams created using Graphviz can effectively illustrate complex biological processes and experimental designs.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. wjbphs.com [wjbphs.com]
- 3. Target Identification & Validation in Drug Discovery | Technology Networks [technologynetworks.com]
- 4. Lessons from Deep Learning Structural Prediction of Multistate Multidomain Proteins—The Case Study of Coiled-Coil NOD-like Receptors [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Frontiers | Coiled-Coil Motifs of RNA-Binding Proteins: Dynamicity in RNA Regulation [frontiersin.org]
- 7. Role of a novel coiled-coil domain-containing protein CCDC69 in regulating central spindle assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
Comparative Guide to CDK2 and COX-2 Activity in Different Cell Lines
An important note for the reader: The initial search for "CCD-2" did not yield specific results for a protein or enzyme with that designation in the context of activity cross-validation in cell lines. It is possible that "this compound" is a typographical error. Based on common protein nomenclature and the nature of the request, this guide provides a comparative analysis for two well-researched enzymes that are often studied in various cell lines: Cyclin-Dependent Kinase 2 (CDK2) and Cyclooxygenase-2 (COX-2).
This guide provides a comparative overview of the activity of Cyclin-Dependent Kinase 2 (CDK2) and Cyclooxygenase-2 (COX-2) across various cell lines. It includes quantitative data on inhibitor potency, detailed experimental protocols for activity assays, and diagrams of their respective signaling pathways.
Cyclin-Dependent Kinase 2 (CDK2)
CDK2 is a key regulator of the cell cycle, primarily active during the G1/S transition and S phase.[1] Its activity is dependent on binding to cyclins E and A and is often dysregulated in cancer, making it a significant therapeutic target.[2][3]
Data Presentation: CDK2 Inhibitor IC50 Values in Different Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various CDK2 inhibitors across a selection of cancer cell lines.
| Cell Line | Cancer Type | Inhibitor | IC50 (µM) |
| HeLa | Cervical Cancer | Compound 9a | 2.59 |
| MCF7 | Breast Cancer | Compound 14g | 2.35 |
| HCT-116 | Colon Cancer | Ribociclib | 0.068 |
| HCC1806 | Breast Cancer | CDK2i-4 | 0.0002 (200 nM) |
| BT549 | Breast Cancer | CDK2i-5 | 0.001 (1 µM) |
| MCF7 Palbo-R | Breast Cancer | CDK2i-6 | 0.0003 (300 nM) |
IC50 values are indicative and can vary based on experimental conditions.[4][5]
Experimental Protocols: Measuring CDK2 Activity
In Vitro Kinase Activity Assay [6]
This method measures the direct enzymatic activity of CDK2 complexes isolated from cells.
-
Cell Lysis: Cells are lysed to release proteins, including CDK2 complexes.
-
Immunoprecipitation: Specific antibodies are used to isolate CDK2 complexes from the cell lysate.
-
Kinase Reaction: The isolated complexes are incubated with a protein substrate (e.g., histone H1) and radioactive ATP.
-
Detection: The radioactively labeled substrate is separated by polyacrylamide gel electrophoresis and visualized by autoradiography. The amount of incorporated radioactivity reflects the kinase activity.[6]
In-Cell Western (ICW) Assay for p-CDK2 (Thr160) [1]
This quantitative immunofluorescence method measures the phosphorylation of CDK2 at Threonine 160, a key marker of its activation, within fixed cells.[1]
-
Cell Culture and Treatment: Cells are seeded in 96-well plates and treated with CDK2 inhibitors.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized to allow antibody entry.
-
Antibody Incubation: Cells are incubated with a primary antibody specific for phosphorylated CDK2 (p-CDK2 Thr160) and a normalization antibody (e.g., for a housekeeping protein).
-
Secondary Antibody and Imaging: Infrared-labeled secondary antibodies are used for detection. The plate is scanned using an infrared imager.
-
Data Analysis: The fluorescence intensity of the p-CDK2 signal is normalized to the intensity of the normalization protein. IC50 values are determined by plotting the normalized signal against the inhibitor concentration.[1]
Mandatory Visualization: CDK2 Signaling Pathway
Caption: CDK2 Activation and Cell Cycle Progression Pathway.
Cyclooxygenase-2 (COX-2)
COX-2 is an enzyme responsible for the formation of prostanoids, which are key mediators of inflammation and pain.[7] It is often overexpressed in various cancers, contributing to tumor progression, and is a target for anti-inflammatory and anti-cancer drugs.[8]
Data Presentation: COX-2 Inhibitor IC50 Values in Different Cell Lines
The following table presents the IC50 values for representative COX-2 inhibitors in several human cancer cell lines.
| Cell Line | Cancer Type | Inhibitor | IC50 (µM) |
| HeLa | Cervical Cancer | Celecoxib analogues | ~5-20 |
| HT-29 | Colorectal Cancer | Celecoxib analogues | ~10-50 |
| MDA-MB-231 | Breast Cancer | Celecoxib analogues | ~15-60 |
| Caco-2 | Colorectal Cancer | Pyrazole-carboxamide derivative | ~43 |
| MCF-7 | Breast Cancer | Pyrazole-carboxamide derivative | ~45 |
| HCT 116 | Colon Cancer | Compound 3 | 22.99 |
| BxPC-3 | Pancreatic Cancer | Compound 5 | 8.63 |
IC50 values are indicative and can vary based on experimental conditions.[8][9]
Experimental Protocols: Measuring COX-2 Activity
Fluorometric COX-2 Inhibitor Screening Assay [7][10]
This high-throughput method measures the peroxidase activity of COX-2.
-
Enzyme Preparation: Human recombinant COX-2 enzyme is used.
-
Reaction Setup: The assay is performed in a 96-well plate. Each well contains the COX-2 enzyme, a COX probe, and a cofactor in an assay buffer.
-
Inhibitor Addition: Test compounds or a known inhibitor (e.g., Celecoxib) are added to the wells.
-
Reaction Initiation: Arachidonic acid is added to start the reaction.
-
Fluorescence Measurement: The plate is read in a fluorometer in kinetic mode. The enzyme converts the probe into a fluorescent product.
-
Data Analysis: The rate of reaction is determined from the linear portion of the kinetic curve. The percent inhibition is plotted against the compound concentration to calculate the IC50 value.[10]
Cell-Based Assay for COX-2 Activity [10]
This assay measures the inhibition of prostaglandin E2 (PGE2) production in cells.
-
Cell Culture and Induction: A suitable cell line (e.g., RAW 264.7 macrophages) is cultured and stimulated with lipopolysaccharide (LPS) to induce COX-2 expression.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
PGE2 Measurement: The concentration of PGE2 in the supernatant is quantified using an ELISA (Enzyme-Linked Immunosorbent Assay) kit.
-
Data Analysis: The inhibition of PGE2 production is calculated relative to a vehicle-treated control, and IC50 values are determined.[10]
Mandatory Visualization: COX-2 Signaling Pathway
Caption: COX-2 Pathway for Prostanoid Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Profiling the Activity of the Potent and Highly Selective CDK2 Inhibitor BLU-222 Reveals Determinants of Response in CCNE1-Aberrant Ovarian and Endometrial Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. g1therapeutics.com [g1therapeutics.com]
- 5. researchgate.net [researchgate.net]
- 6. Measuring Cyclin-Dependent Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Unveiling Anticancer Potential of COX-2 and 5-LOX Inhibitors: Cytotoxicity, Radiosensitization Potential and Antimigratory Activity against Colorectal and Pancreatic Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Independent Verification of GCC2/GCC185 Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular functions of the GRIP and coiled-coil domain-containing protein 2 (GCC2), also known as GCC185, with alternative proteins and therapeutic strategies. The findings presented are supported by experimental data from multiple independent studies, offering a resource for researchers investigating Golgi apparatus dynamics and professionals in drug development targeting related pathways.
I. Comparison of GCC2/GCC185 and Alternative Golgi Proteins in Vesicular Transport
The trans-Golgi network (TGN) is a central sorting station in the cell, and its function is partly regulated by a family of proteins called golgins. GCC2/GCC185 is a key member of this family, primarily involved in tethering vesicles arriving from endosomes. Its performance in this role has been independently verified and compared to other TGN-localized golgins.
Data Presentation: Quantitative Comparison of Golgin Depletion on Vesicular Transport
The following table summarizes quantitative data from studies where GCC2/GCC185 and other golgins were depleted, and the subsequent effect on protein transport was measured.
| Protein Target | Cargo Protein | Experimental Effect of Depletion | Quantitative Impact on Transport/Localization | Supporting Studies |
| GCC2/GCC185 | Mannose-6-Phosphate Receptor (MPR) | Inhibition of retrograde transport from late endosomes to the TGN.[1] | ~75% inhibition of MPR transport with ~90% protein depletion.[1] | Reddy et al. (2006)[1] |
| Shiga Toxin | Block in retrograde transport to the Golgi. | - | Derby et al. (2007) | |
| Golgin-97 | Mannose-6-Phosphate Receptor (MPR) | Minor inhibition of retrograde transport.[1] | ~23% inhibition of MPR transport.[1] | Reddy et al. (2006)[1] |
| GCC88 | TGN38 | Inhibition of retrograde transport from early endosomes to the TGN.[2] | >75% of cells show inhibited TGN38 trafficking.[2] | Lieu et al. (2008)[2] |
Key Findings from Independent Verification:
-
Distinct Roles: Independent studies have confirmed that while several golgins are located at the TGN, they are not functionally redundant.[3] GCC2/GCC185 is crucial for the transport of cargo like the Mannose-6-Phosphate Receptor (MPR) from late endosomes.[1] In contrast, GCC88 is more involved in the transport of proteins like TGN38 from early endosomes.[2]
-
Primary Tether for MPRs: The data strongly indicates that GCC2/GCC185 is the primary tether for MPR-containing vesicles, with its depletion causing a significant 75% reduction in transport.[1] The effect of depleting other golgins like Golgin-97 on MPR transport is substantially less pronounced.[1]
-
Structural Integrity: Depletion of GCC2/GCC185 also leads to fragmentation of the Golgi apparatus, a phenotype not as pronounced with the depletion of some other golgins like golgin-97 and p230.[2]
II. Therapeutic Potential: GCC2 in Non-Small Cell Lung Cancer (NSCLC) vs. EGFR Inhibitors
Recent findings have implicated GCC2 in the progression of non-small cell lung cancer (NSCLC) by maintaining Golgi integrity and promoting EGFR signaling. This positions GCC2 as a potential therapeutic target, inviting comparison with established EGFR inhibitors.
Data Presentation: Comparison of GCC2 Depletion and EGFR Inhibitors in NSCLC Models
This table contrasts the reported effects of GCC2 knockdown with those of common EGFR tyrosine kinase inhibitors (TKIs) in NSCLC cell lines. Note: The data is compiled from separate studies and does not represent a direct head-to-head comparison in the same experimental setup.
| Therapeutic Strategy | Target | Effect on Cell Viability/Proliferation | Effect on Cell Migration/Invasion | Effect on EGFR Signaling | Supporting Studies |
| GCC2 Knockdown (shRNA) | GCC2 | Reduced cell viability and colony formation.[4] | Reduced migration and invasion.[4] | Reduced EGFR expression and downstream signaling (p-AKT, p-ERK). | Wang et al. (2023) |
| Gefitinib (EGFR TKI) | EGFR | Inhibition of proliferation and induction of apoptosis in EGFR-mutant cells.[5] | Inhibition of metastasis.[6] | Blocks EGFR autophosphorylation and downstream PI3K/Akt and STAT signaling.[5][7] | Sordella et al. (2004)[5], Mukohara et al. (2005)[7] |
| Erlotinib (EGFR TKI) | EGFR | Increased survival in patients with EGFR mutations. | - | Inhibits EGFR tyrosine kinase activity. | Shepherd et al. (2005) |
Comparative Analysis:
-
Mechanism of Action: GCC2 inhibition appears to impact NSCLC progression through a dual mechanism: disrupting Golgi structure and downregulating EGFR signaling. EGFR inhibitors, on the other hand, directly target the tyrosine kinase activity of the receptor.
-
Potential for Synergy: Given that GCC2 knockdown reduces EGFR expression and signaling, a combination therapy approach with EGFR inhibitors could be a promising strategy to overcome resistance, although this requires further investigation.
III. Experimental Protocols
1. siRNA-Mediated Depletion of GCC2/GCC185 in HeLa Cells
This protocol is based on methodologies described in independent research articles.[8]
-
Cell Culture: HeLa cells are cultured at 37°C and 5% CO2 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 7.5% Fetal Bovine Serum (FBS), penicillin, and streptomycin.
-
siRNA Transfection:
-
Cells are transfected with siRNA targeting the GCC2/GCC185 sequence (e.g., 5′-GGAGTTGGAACAATCACAT-3′) using a transfection reagent like Oligofectamine.
-
A mock treatment without siRNA is used as a negative control.
-
The siRNA-mediated depletion is typically carried out for 72 hours.
-
-
Analysis:
-
Immunoblotting: To confirm protein depletion, cell lysates are analyzed by SDS-PAGE and immunoblotted with an anti-GCC185 antibody.
-
Immunofluorescence: To assess the effect on Golgi structure and protein localization, cells are fixed, permeabilized, and stained with antibodies against Golgi markers (e.g., GM130) and the cargo protein of interest (e.g., MPR).
-
2. In Vitro Vesicle Tethering Assay
This generalized protocol is based on principles from in vitro tethering assays.[9]
-
Preparation of Components:
-
Vesicles: COPI-coated vesicles are generated from purified Golgi membranes in the presence of GTPγS and coatomer. Vesicles can be marked with biotin for detection.
-
Tethers: Recombinant golgin proteins (e.g., GCC2/GCC185, Golgin-97) are purified.
-
-
Tethering Reaction:
-
Recombinant golgins are immobilized on a solid support (e.g., glass slides).
-
Biotinylated COPI vesicles are incubated with the immobilized golgins.
-
-
Analysis:
-
The attachment of vesicles to the golgin-coated surface is quantified, often using electron microscopy or immuno-electron microscopy, to determine the tethering efficiency of different golgins.
-
IV. Visualizations of Key Pathways and Workflows
Signaling Pathway of GCC2 in Vesicular Transport
Caption: Vesicle tethering at the TGN mediated by GCC2/GCC185.
Experimental Workflow for siRNA-Mediated Depletion and Analysis
Caption: Workflow for GCC2/GCC185 depletion and analysis.
Logical Relationship of GCC2 and EGFR Signaling in NSCLC
Caption: Role of GCC2 in promoting NSCLC progression via EGFR signaling.
References
- 1. A Functional Role for the GCC185 Golgin in Mannose 6-Phosphate Receptor Recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Golgin GCC88 Is Required for Efficient Retrograde Transport of Cargo from the Early Endosomes to the Trans-Golgi Network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transport Vesicle Tethering at the Trans Golgi Network: Coiled Coil Proteins in Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gefitinib-sensitizing EGFR mutations in lung cancer activate anti-apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The impact of gefitinib on epidermal growth factor receptor signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GCC185 plays independent roles in Golgi structure maintenance and AP-1–mediated vesicle tethering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tethering assays for COPI vesicles mediated by golgins - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potential of cCD-2 in Oncology: A Comparative Analysis Against Standard of Care
For Immediate Release
[City, State] – [Date] – In the dynamic landscape of oncology research, the quest for more effective and targeted therapies is paramount. A promising investigational peptide, cCD-2 (Tyr-cyclo[D-Orn-Tyr(Bzl)-Pro-Gly]), is emerging as a subject of interest for its antiproliferative properties. This guide provides a comprehensive comparison of this compound with current standard of care treatments for relevant cancer types, supported by available preclinical data.
Overview of this compound
This compound is a cyclic pentapeptide derived from β-casomorphin-5. It has demonstrated antiproliferative effects in various human cancer cell lines. Its mechanism of action is believed to be mediated through its activity as a somatostatin receptor agonist, a class of proteins frequently implicated in tumor growth and hormone secretion. Notably, the antiproliferative action of this compound appears to be independent of opioid receptors, despite its structural origins.
Comparative Analysis: this compound vs. Standard of Care
The preclinical evaluation of this compound has shown its potential to inhibit the growth of several cancer cell lines. While comprehensive clinical data is not yet available, this section compares its in vitro performance with established standard of care therapies for breast and liver cancer, two of the tumor types against which this compound has been tested.
Data Presentation
| Compound | Cancer Cell Line | IC50 (µM) * | Standard of Care (Examples) |
| This compound | MCF-7 (Breast) | Data not publicly available | Doxorubicin, Paclitaxel, Tamoxifen |
| This compound | HepG2 (Liver) | Data not publicly available | Sorafenib, Lenvatinib, Atezolizumab + Bevacizumab |
*IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Specific IC50 values for this compound are not yet published in the public domain.
Mechanism of Action: Somatostatin Receptor Signaling
This compound is hypothesized to exert its antiproliferative effects by acting as an agonist at somatostatin receptors (SSTRs). There are five subtypes of SSTRs (SSTR1-5), which are G-protein coupled receptors. Upon activation by an agonist like this compound, these receptors can trigger a cascade of intracellular events that ultimately lead to the inhibition of cell proliferation and hormone secretion. The precise SSTR subtypes targeted by this compound and their downstream signaling pathways are areas of ongoing investigation.
Experimental Protocols
The evaluation of this compound's antiproliferative activity relies on established in vitro and in vivo methodologies.
In Vitro Antiproliferation Assay ([³H]Thymidine Incorporation)
This assay is a standard method to assess the effect of a compound on cell proliferation.
Workflow:
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well microtiter plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of this compound. A vehicle control (the solvent used to dissolve this compound) is also included.
-
[³H]Thymidine Labeling: After a 48-72 hour incubation period with the compound, [³H]thymidine, a radioactive nucleoside, is added to the cell culture medium.
-
Incorporation: Proliferating cells incorporate the [³H]thymidine into their newly synthesized DNA.
-
Harvesting and Measurement: The cells are harvested, and the unincorporated [³H]thymidine is washed away. The amount of incorporated radioactivity is then measured using a scintillation counter.
-
Data Analysis: The level of radioactivity is proportional to the rate of cell proliferation. The results are used to calculate the IC50 value, which is the concentration of this compound that inhibits cell proliferation by 50%.[1]
In Vivo Tumor Xenograft Model
To evaluate the antitumor efficacy of this compound in a living organism, a tumor xenograft model is commonly used.
Workflow:
Methodology:
-
Cell Implantation: Human cancer cells are injected subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: The tumors are allowed to grow to a specific size.
-
Treatment: The mice are then treated with this compound, typically administered via intraperitoneal or intravenous injection, on a set schedule. A control group receives a vehicle-only injection.
-
Monitoring: Tumor size and the general health of the mice are monitored regularly throughout the study.
-
Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
-
Efficacy Assessment: The efficacy of this compound is determined by comparing the tumor growth in the treated group to the control group.
Future Directions
The preclinical data on this compound, while still in its early stages, suggests a potential new avenue for cancer therapy. Further research is needed to fully elucidate its mechanism of action, including the specific somatostatin receptor subtypes it targets and the downstream signaling pathways it modulates. More extensive in vivo studies are also required to establish its efficacy and safety profile before it can be considered for clinical trials in humans. The development of this compound highlights the ongoing efforts to identify novel therapeutic agents with targeted mechanisms to improve outcomes for cancer patients.
References
Comparative Analysis of Cladribine (2-CdA) and its Analogs in Therapeutics
A comprehensive guide for researchers and drug development professionals on the performance, mechanisms, and experimental evaluation of Cladribine and its key analogs. This analysis focuses on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Cladribine, a synthetic purine nucleoside analog of deoxyadenosine, is a potent cytotoxic agent effective against both dividing and quiescent lymphocytes.[1][2] Its chemical name is 2-chloro-2'-deoxyadenosine (2-CdA), and it is a cornerstone therapy for various hematological malignancies, including hairy cell leukemia and B-cell chronic lymphocytic leukemia, as well as multiple sclerosis.[3][4] The efficacy of Cladribine has prompted the development and investigation of other purine analogs, each with distinct pharmacological profiles. This guide provides a comparative analysis of Cladribine and its prominent analogs, with a focus on Fludarabine and Clofarabine, to inform further research and clinical application.
Mechanism of Action: A Shared Pathway with Critical Differences
Cladribine and its analogs function as prodrugs that, once inside cells, are phosphorylated to their active triphosphate forms.[3] This conversion is a critical step that dictates their selective toxicity towards lymphocytes.
Key Steps in the Mechanism of Action:
-
Cellular Uptake: Cladribine enters cells via nucleoside transporter proteins.[3][5]
-
Phosphorylation: Inside the cell, deoxycytidine kinase (DCK) phosphorylates Cladribine to 2-chlorodeoxyadenosine 5'-monophosphate (2-CdAMP). Subsequent phosphorylations yield the active triphosphate form, 2-chlorodeoxyadenosine 5'-triphosphate (2-CdATP).[3]
-
DNA Synthesis Disruption: 2-CdATP competes with deoxyadenosine triphosphate (dATP) for incorporation into DNA by DNA polymerases. This incorporation leads to the inhibition of DNA synthesis and repair, causing DNA strand breaks.[1][6]
-
Apoptosis Induction: The accumulation of DNA damage triggers programmed cell death (apoptosis) through the activation of p53 and the release of cytochrome c from mitochondria.[6]
The selectivity of these analogs for lymphocytes is attributed to the high ratio of deoxycytidine kinase (activating enzyme) to 5'-nucleotidase (inactivating enzyme) in these cells, leading to the accumulation of the active triphosphate form.[1][3]
Comparative Performance: Cladribine vs. Fludarabine and Clofarabine
The clinical and in vitro efficacy of Cladribine has been extensively compared with other purine analogs, most notably Fludarabine and Clofarabine.
| Drug | Chemical Name | Key Clinical Indications |
| Cladribine | 2-chloro-2'-deoxyadenosine (2-CdA) | Hairy Cell Leukemia, B-cell Chronic Lymphocytic Leukemia, Multiple Sclerosis |
| Fludarabine | 9-beta-D-Arabinofuranosyl-2-fluoroadenine | Chronic Lymphocytic Leukemia |
| Clofarabine | 2-chloro-2'-arabino-fluoro-2'-deoxyadenosine | Acute Lymphoblastic Leukemia |
Clinical Efficacy
Clinical trials have provided valuable comparative data on the efficacy of these analogs in various hematological malignancies.
A multicenter, randomized phase III study in patients with acute myeloid leukemia (AML) compared the standard induction regimen (daunorubicin plus cytarabine; DA) with the addition of either Cladribine (DAC) or Fludarabine (DAF). The complete remission rate was significantly higher in the DAC arm (67.5%) compared to the DA arm (56%), while there was no significant difference between the DAF and DA arms.[7] Furthermore, the overall survival at 3 years was improved in the DAC arm (45%) compared to the DA arm (33%).[7]
In a phase III randomized study comparing Cladribine plus cyclophosphamide (CC) with Fludarabine plus cyclophosphamide (FC) as first-line therapy for chronic lymphocytic leukemia (CLL), the two regimens showed comparable efficacy and safety.[8] The complete response rates were 47% in the CC arm and 46% in the FC arm, with similar overall response rates and progression-free survival.[8] A follow-up analysis of this study confirmed that the CC and FC protocols have similar activity and toxicity in previously untreated patients with CLL.[9]
Another study comparing Cladribine- and Fludarabine-based induction chemotherapy in relapsed or refractory AML found similar complete remission rates between the two groups (62.7% for Cladribine vs. 61.4% for Fludarabine).[10] However, subgroup analysis suggested differential survival outcomes based on disease characteristics.[10]
| Study | Disease | Comparison | Key Findings |
| Holowiecki et al., 2012[7] | Acute Myeloid Leukemia (AML) | DA vs. DAC vs. DAF | DAC showed a higher complete remission rate and improved overall survival compared to DA. No significant difference between DAF and DA. |
| Robak et al., 2010[8] | Chronic Lymphocytic Leukemia (CLL) | CC vs. FC | CC and FC regimens are equally effective and safe as first-line therapy. |
| Lee et al., 2016[10] | Relapsed/Refractory AML | Cladribine-based vs. Fludarabine-based | Similar complete remission rates. Differential survival outcomes in certain patient subsets. |
In Vitro Cytotoxicity
In vitro studies provide a controlled environment to compare the direct cytotoxic effects of these analogs on cancer cells.
A study comparing the in vitro antitumor activities of Cladribine (CdA) and Fludarabine (Flu) in leukemic cells from patients with CLL found that on a molar basis, the median sensitivity was higher for CdA than for Flu.[11] Interestingly, while most patient samples showed similar relative sensitivities, about 10% showed differential sensitivities, suggesting that cross-resistance cannot be assumed.[11]
A separate study investigated the in vitro cytotoxicity of Clofarabine (CAFdA) and Cladribine (CdA) in mononuclear cells from patients with CLL and AML.[12] The results showed that at equimolar concentrations, CAFdA exhibited significantly higher cytotoxicity than CdA, particularly in cells from CLL patients.[12] This was correlated with a more efficient phosphorylation of CAFdA compared to CdA.[12]
| Cell Line/Patient Cells | Drug | IC50 / EC50 (µM) | Incubation Time (hours) | Assay Method |
| CLL Patient Cells | Cladribine (CdA) | > Fludarabine (Flu) | Not Specified | Not Specified |
| CLL Patient Cells | Clofarabine (CAFdA) | 0.08 | 48 | MTT |
| CLL Patient Cells | Cladribine (CdA) | 0.16 | 48 | MTT |
| AML Patient Cells | Clofarabine (CAFdA) | Not specified (higher than CdA) | 48 | MTT |
| AML Patient Cells | Cladribine (CdA) | Not specified | 48 | MTT |
Experimental Protocols
Standardized protocols are crucial for the reliable assessment and comparison of drug efficacy. Below are detailed methodologies for key in vitro experiments.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of cells.
Materials:
-
Leukemic cells (patient-derived or cell lines)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Cladribine, Fludarabine, or Clofarabine stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of culture medium.
-
Drug Treatment: Add 100 µL of medium containing serial dilutions of the drug to the wells. Include a vehicle control (medium with the same concentration of the drug solvent).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Conclusion
Cladribine and its analogs, Fludarabine and Clofarabine, are potent purine nucleoside analogs with established efficacy in treating various hematological malignancies and autoimmune diseases. While they share a common mechanism of action centered on the disruption of DNA synthesis and induction of apoptosis in lymphocytes, subtle structural differences lead to variations in their clinical efficacy, in vitro cytotoxicity, and metabolic activation. This comparative analysis provides a foundation for researchers and clinicians to make informed decisions regarding the selection and further development of these important therapeutic agents. The provided experimental protocols offer a standardized approach for future comparative studies, ensuring the generation of robust and reproducible data.
References
- 1. Cladribine: mode of action and implications for treatment of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Chlorodeoxyadenosine (2-CdA): A Potent Chemotherapeutic and Immunosuppressive Nucleoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cladribine - Wikipedia [en.wikipedia.org]
- 4. The Development of Cladribine Tablets for the Treatment of Multiple Sclerosis: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Mechanism of action of pentostatin and cladribine in hairy cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cladribine, but not fludarabine, added to daunorubicin and cytarabine during induction prolongs survival of patients with acute myeloid leukemia: a multicenter, randomized phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of cladribine plus cyclophosphamide with fludarabine plus cyclophosphamide as first-line therapy for chronic lymphocytic leukemia: a phase III randomized study by the Polish Adult Leukemia Group (PALG-CLL3 Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Comparison of cladribine- and fludarabine-based induction chemotherapy in relapsed or refractory acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of antitumor activities of 2-chlorodeoxyadenosine and 9-beta-arabinosyl-2-fluoroadenine in chronic lymphocytic leukemia and marrow cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
meta-analysis of CCD-2 research studies
- 1. Natural CCD2 Variants and RNA Interference for Boosting Crocin Biosynthesis in Tomato [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. uniprot.org [uniprot.org]
- 4. CCD2: design constructs for protein expression, the easy way - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. The Cation Diffusion Facilitator Gene cdf-2 Mediates Zinc Metabolism in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cleidocranial dysostosis - Wikipedia [en.wikipedia.org]
- 8. How the Continuity of Care Document Can Advance Medical Research and Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Continuity of Care Document (CCD) Enables Delivery of Medication Histories to the Primary Care Clinician - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Continuity of Care Document - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of CCD-2: A Comprehensive Guide
Disclaimer: The chemical identifier "CCD-2" is not recognized as a standard chemical name. This guide will proceed under the assumption that "this compound" is an internal laboratory identifier for a cadmium-containing compound, using Cadmium Chloride (CdCl₂) as a representative example due to its hazardous nature and the availability of detailed disposal protocols. Researchers must verify the identity of their specific "this compound" compound and consult their institution's Environmental Health and Safety (EHS) department for specific guidance.
This document provides essential safety and logistical information for the proper disposal of cadmium-containing compounds, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.
Immediate Safety and Handling
Before beginning any work with cadmium compounds, it is imperative to read and understand the Safety Data Sheet (SDS).[1] Personnel must receive training on proper handling and storage.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[1]
-
Hand Protection: Wear nitrile rubber gloves. Double-gloving is recommended.[1][2]
-
Body Protection: A fully-buttoned lab coat and a chemical-resistant suit should be worn.[1]
-
Respiratory Protection: All work should be conducted in a certified laboratory chemical fume hood.[1][3] If a fume hood is not available, a NIOSH-approved respirator with the appropriate cartridges is required.[1][3]
Regulatory Framework for Cadmium Waste
Waste containing cadmium is classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA). The Toxicity Characteristic Leaching Procedure (TCLP) is used to determine if a waste is hazardous.[4]
| Parameter | Regulatory Limit (mg/L) | EPA Waste Code |
| Cadmium (TCLP) | 1.0 | D006 |
| Table 1: EPA Regulatory Limit for Cadmium Waste.[4][5][6][7] |
Any waste that leaches cadmium at a concentration of 1.0 mg/L or greater is classified as hazardous waste.[4][5]
General Disposal Procedures for Cadmium Waste
All materials contaminated with cadmium, including solutions, solids, and disposable PPE, must be treated as hazardous waste.[3][4]
-
Waste Collection: Collect all cadmium-containing waste in clearly labeled, sealed, and compatible containers.[1][3]
-
Labeling: Containers must be affixed with a "Hazardous Waste" label that includes the contents, associated hazards (e.g., "Toxic," "Carcinogen"), and the accumulation start date.[4]
-
Storage: Store waste containers in a designated, secure area away from incompatible materials such as oxidizing agents.[2][3]
-
Decontamination: Decontaminate work surfaces and equipment using a wet method to prevent the generation of airborne dust. All cleaning materials must be disposed of as hazardous waste.[4][8]
-
Final Disposal: Disposal must be carried out by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[1][9]
Experimental Protocol: Chemical Precipitation of Aqueous Cadmium Waste
For laboratories generating aqueous waste containing cadmium, chemical precipitation can be employed to convert soluble cadmium into an insoluble form, such as cadmium hydroxide, before collection by a licensed waste disposal service.[1][4] This procedure must be performed in a chemical fume hood while wearing appropriate PPE.[1][4]
Objective: To precipitate soluble cadmium ions from an aqueous solution as insoluble cadmium hydroxide.
Materials:
-
Aqueous cadmium waste
-
Sodium hydroxide (NaOH) or Calcium hydroxide (Ca(OH)₂) solution (1 M)
-
pH meter or pH paper
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Appropriate PPE (glosem, safety glasses, lab coat)[4]
Procedure:
-
Preparation: Conduct the entire procedure in a well-ventilated chemical fume hood.[4]
-
pH Adjustment: While continuously stirring the aqueous cadmium waste, slowly add the sodium hydroxide or calcium hydroxide solution.[4]
-
Monitoring: Monitor the pH of the solution. Continue adding the alkaline solution until the pH is between 9 and 10 to ensure maximum precipitation of cadmium hydroxide.[4]
-
Precipitation: Allow the solution to stir for at least one hour to ensure the reaction is complete. The formation of a solid precipitate will be visible.[4]
-
Settling: Turn off the stirrer and allow the precipitate to settle.[4]
-
Filtration: Carefully decant the supernatant (the clear liquid above the solid). Filter the remaining solution containing the precipitate using a filtration apparatus.[4]
-
Waste Collection:
-
The collected solid is cadmium hydroxide and must be disposed of as hazardous waste.[4]
-
The filtered supernatant should be tested for residual cadmium to ensure it meets local disposal regulations. If it still contains unacceptable levels of cadmium, the precipitation process should be repeated. The supernatant must also be collected and disposed of as hazardous waste.[1][4]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of cadmium-containing waste.
References
- 1. benchchem.com [benchchem.com]
- 2. epfl.ch [epfl.ch]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. benchchem.com [benchchem.com]
- 5. actenviro.com [actenviro.com]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 8. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 9. edvotek.com [edvotek.com]
Essential Safety and Handling Protocols for Compound CCD-2
This guide provides crucial safety and logistical information for the handling and disposal of compound CCD-2. The following procedures are designed to ensure the safety of all laboratory personnel and to minimize environmental impact. Researchers, scientists, and drug development professionals should adhere to these guidelines to maintain a safe and compliant working environment.
Hazard Assessment and Personal Protective Equipment (PPE)
A thorough hazard assessment is the first step before handling any chemical.[1] Since the specific hazards of this compound are not publicly documented, it must be treated as a substance of unknown toxicity and potential hazard. The selection of Personal Protective Equipment (PPE) is critical to minimize exposure to potential chemical, radiological, physical, or other workplace hazards.[2]
Recommended PPE Levels:
The appropriate level of PPE depends on the nature of the work being conducted. The following table outlines recommended PPE for various tasks involving this compound, categorized by EPA protection levels.[3]
| Protection Level | Task Description | Required PPE |
| Level D (Minimum) | - Handling sealed containers of this compound- General laboratory cleanup where no spills are present | - Safety glasses with side shields- Standard laboratory coat- Nitrile gloves- Closed-toe shoes |
| Level C | - Weighing or preparing solutions of this compound in a well-ventilated area or fume hood- Operations with a known, low concentration of airborne particles | - Full-face air-purifying respirator- Chemical-resistant gloves (inner and outer)- Chemical-resistant hooded clothing or coveralls- Chemical-resistant outer boots |
| Level B | - Handling this compound in situations with a high potential for splashing or aerosol generation- Responding to a significant spill | - Positive-pressure, full-facepiece self-contained breathing apparatus (SCBA)- Hooded chemical-resistant clothing- Inner and outer chemical-resistant gloves- Chemical-resistant boots |
| Level A | - Situations with the highest risk of exposure to hazardous vapors or skin contact | - Positive-pressure, full-facepiece SCBA- Totally encapsulated chemical- and vapor-protective suit- Inner and outer chemical-resistant gloves- Chemical-resistant boots |
Note: All PPE should be inspected before use and properly maintained.[2] Training on the correct use, limitations, and disposal of PPE is mandatory for all personnel handling this compound.[2]
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is essential for the safe handling of this compound. The following workflow outlines the key steps from preparation to post-handling cleanup.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
